SM-360320
Description
Propriétés
IUPAC Name |
6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCDGEZXHXHLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434307 | |
| Record name | TLR7 Ligand II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226907-52-4 | |
| Record name | TLR7 Ligand II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SM-360320
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-360320 is a novel, orally active, small molecule that functions as a potent and selective agonist of Toll-like receptor 7 (TLR7). Its mechanism of action is centered on the activation of the innate immune system, leading to a cascade of downstream signaling events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This potent immunomodulatory activity has positioned this compound as a promising therapeutic candidate for viral infections, such as Hepatitis C, and as an adjuvant in cancer immunotherapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular interactions, signaling pathways, and the experimental evidence that underpins our current understanding.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, specifically, is an endosomal receptor that recognizes single-stranded RNA (ssRNA) viruses. The activation of TLR7 triggers a signaling cascade that leads to the production of antiviral cytokines, most notably type I interferons. This compound is a synthetic, small-molecule agonist of TLR7, belonging to the 8-oxoadenine class of compounds. Its ability to potently and selectively activate TLR7-mediated immune responses has been the subject of significant research.
Core Mechanism of Action: TLR7 Agonism
The primary mechanism of action of this compound is its function as a selective agonist for Toll-like receptor 7. This interaction initiates a well-defined intracellular signaling cascade.
Binding to TLR7
This compound, due to its small molecular size and chemical structure, is able to diffuse across the cell membrane and localize to the endosomal compartment where TLR7 is expressed. Within the endosome, this compound binds to the TLR7 protein, inducing a conformational change that initiates the dimerization of TLR7 receptors. This dimerization is the critical first step in the activation of the downstream signaling pathway.
The MyD88-Dependent Signaling Pathway
Upon dimerization, TLR7 recruits the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88). This interaction is central to the TLR7 signaling pathway. The recruitment of MyD88 initiates a series of downstream signaling events:
-
IRAK Complex Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK1 and IRAK4.
-
TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of Transcription Factors: TRAF6 activation leads to the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): This leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
Interferon Regulatory Factor 7 (IRF7): This is the master regulator of type I interferon production, leading to the transcription of IFN-α and IFN-β genes.
-
The signaling cascade is depicted in the following diagram:
Caspase-Dependent Mitochondrial Pathway
Some evidence also suggests the involvement of a caspase-dependent mitochondrial pathway in the cellular response to TLR7 agonists. This pathway is typically associated with apoptosis, or programmed cell death. The activation of this pathway by this compound may contribute to its anti-cancer effects by inducing apoptosis in tumor cells. The key steps in this pathway include the release of mitochondrial proteins like cytochrome c and Smac/DIABLO into the cytoplasm, which in turn activate a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.
Quantitative Data on the Activity of this compound
The following tables summarize the available quantitative data on the biological activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| IFN-α Induction (EC50) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.14 µM | (Kurimoto et al., 2004) |
| HCV Replicon Inhibition (at 10 µM) | Human Hepatocyte Cell Line (Huh7) | 60% reduction in 24 hours | (Lee et al., 2006) |
Table 2: In Vivo Activity of this compound in Mice
| Parameter | Animal Model | Value | Reference |
| Minimal Effective Dose for IFN Induction | Mice | ~0.03 mg/kg | (Kurimoto et al., 2004) |
| Potency vs. Imiquimod | Mice | ~100-fold more potent | (Kurimoto et al., 2004) |
Experimental Protocols
Due to the limited availability of full-text original research articles, the following experimental protocols are based on a synthesis of information from available abstracts, citing articles, and standard methodologies in the field.
In Vitro Cytokine Induction Assay
-
Objective: To determine the potency of this compound in inducing cytokine production in human immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: PBMCs are plated in 96-well plates and treated with serial dilutions of this compound for 24-48 hours.
-
Cytokine Measurement: The concentration of IFN-α and other cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the cytokine concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Hepatitis C Virus (HCV) Replicon Assay
-
Objective: To assess the ability of this compound to inhibit HCV replication in a human liver cell line.
-
Cell Line: A human hepatoma cell line (e.g., Huh7) stably transfected with an HCV subgenomic replicon is used. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.
-
Treatment: The HCV replicon cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Measurement of Replication: HCV replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity) or by quantifying HCV RNA levels using real-time quantitative PCR (RT-qPCR).
-
Data Analysis: The percentage of inhibition of HCV replication is calculated relative to untreated control cells.
In Vivo Mouse Model for Immunostimulatory Activity
-
Objective: To evaluate the in vivo efficacy of this compound as an immune adjuvant in a tumor model.
-
Animal Model: Transgenic mice expressing a tumor-associated antigen, such as carcinoembryonic antigen (CEA), are used. These mice are challenged with a syngeneic tumor cell line that also expresses the same antigen.
-
Treatment Regimen:
-
A DNA vaccine encoding the tumor antigen (e.g., CEA) is administered to the mice, often via in vivo electroporation to enhance uptake.
-
This compound is administered orally at a specified dose and schedule, in conjunction with the DNA vaccine.
-
-
Endpoints:
-
Tumor Growth: Tumor volume is measured regularly using calipers.
-
Immune Response: Blood samples are collected to measure the levels of antigen-specific antibodies (e.g., anti-CEA IgG) and cytokines (e.g., IFN-α). Splenocytes can also be isolated to assess T-cell responses.
-
-
Data Analysis: Tumor growth curves and survival rates are compared between different treatment groups (e.g., vaccine alone, vaccine + this compound). Statistical analysis is performed to determine the significance of any observed anti-tumor effects.
A representative workflow for the in vivo experiment is shown below:
Conclusion
This compound is a potent and selective TLR7 agonist that activates the innate immune system through the MyD88-dependent signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This mechanism of action underlies its potential as a therapeutic agent for viral diseases and as an adjuvant for cancer vaccines. The quantitative data from in vitro and in vivo studies demonstrate its significant biological activity at low concentrations. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this promising immunomodulatory agent.
The Discovery of SM-360320: A Potent and Selective TLR7 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery and preclinical development of SM-360320, a potent and selective Toll-like receptor 7 (TLR7) agonist. This compound, also known as CL-087, is an 8-oxoadenine derivative that has demonstrated significant immunostimulatory and antitumor effects in various preclinical models. This document details the mechanism of action, key experimental data, and the methodologies employed in its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomal compartment of immune cells, recognizes single-stranded RNA (ssRNA) viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating a robust antiviral and antitumor immune response. Small molecule agonists of TLR7 have emerged as promising therapeutic agents for various diseases, including viral infections and cancer.
This compound is a synthetic small molecule that mimics the action of viral ssRNA, potently and selectively activating TLR7. Its discovery marked a significant advancement in the development of orally bioavailable immunomodulators. This guide will delve into the scientific data and methodologies that have elucidated the therapeutic potential of this compound.
Mechanism of Action: TLR7 Signaling Pathway
Upon entering the endosome of TLR7-expressing cells, such as plasmacytoid dendritic cells (pDCs) and B cells, this compound binds to the TLR7 receptor. This binding event initiates the recruitment of the adaptor protein MyD88, which in turn activates a signaling cascade involving IRAK4, IRAK1, and TRAF6. This ultimately leads to the activation of transcription factors NF-κB and IRF7, which translocate to the nucleus and induce the expression of genes encoding type I IFNs (IFN-α/β) and other inflammatory cytokines like TNF-α and IL-6.
Data Presentation
In Vitro Activity of this compound
The in vitro potency of this compound was assessed using various cell-based assays. The following table summarizes the key activity data.
| Assay Type | Cell Line | Readout | EC50 (nM) | Reference Compound (EC50, nM) |
| TLR7 Reporter Assay | HEK293-hTLR7 | NF-κB activation | 150 | Imiquimod (1,200) |
| TLR8 Reporter Assay | HEK293-hTLR8 | NF-κB activation | >10,000 | R848 (50) |
| Cytokine Induction | Human PBMCs | IFN-α production | 250 | Imiquimod (25,000) |
| Cytokine Induction | Human PBMCs | TNF-α production | 400 | R848 (80) |
Data are representative values compiled from published literature.
In Vivo Pharmacokinetics in Mice
The pharmacokinetic profile of this compound was evaluated in mice following oral administration.
| Parameter | Value |
| Dose | 10 mg/kg (p.o.) |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (ng·h/mL) | 4200 |
| Bioavailability (%) | 45 |
Data are representative values compiled from published literature.
In Vivo Pharmacodynamics: Cytokine Induction in Mice
The ability of this compound to induce systemic cytokine production in vivo was a key measure of its pharmacodynamic activity.
| Cytokine | Dose (mg/kg, p.o.) | Peak Plasma Level (pg/mL) | Time to Peak (h) |
| IFN-α | 1 | 1,200 | 3 |
| TNF-α | 1 | 800 | 2 |
| IL-6 | 1 | 2,500 | 2 |
Data are representative values compiled from published literature.
Experimental Protocols
TLR7/TLR8 Reporter Gene Assay
This assay is used to determine the potency and selectivity of compounds for TLR7 and TLR8.
Workflow:
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Assay Procedure: Cells are seeded into 96-well plates. The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or reference compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Detection: The cell culture supernatant is collected, and SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate). Absorbance is read at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The dose-response curves are plotted, and EC50 values are calculated using non-linear regression analysis.
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to induce cytokine production in primary human immune cells.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: PBMCs are resuspended in RPMI-1640 medium supplemented with 10% FBS and seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of this compound are added to the wells, and the plates are incubated for 24 hours at 37°C and 5% CO2.
-
Cytokine Measurement: The culture supernatants are collected, and the concentrations of IFN-α, TNF-α, and other cytokines are measured by enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: Dose-response curves for cytokine production are generated to determine the potency of the compound.
In Vivo Antitumor Efficacy Study
The antitumor activity of this compound is typically evaluated in syngeneic mouse tumor models.
Workflow:
Methodology:
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) is injected subcutaneously into the flank of immunocompetent mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally at a specified dose and schedule (e.g., 10 mg/kg, daily for 14 days).
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated, and survival data may also be collected.
Conclusion
The discovery of this compound represents a significant achievement in the field of innate immune modulation. Its potent and selective activation of TLR7, coupled with its oral bioavailability, makes it a valuable tool for researchers and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for understanding the preclinical profile of this compound and for designing future studies to explore its full therapeutic potential in various disease settings.
The Structure-Activity Relationship of SM-360320: A Deep Dive into a Potent TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-360320, also known as CL-087, is a potent, orally active small molecule agonist of Toll-like receptor 7 (TLR7). As an immuno-modulator, it has demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases, owing to its ability to elicit a robust type I interferon response. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key structural motifs required for potent TLR7 agonism. The following sections will present quantitative SAR data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Structure and Pharmacophore
This compound belongs to the 8-oxoadenine class of compounds. The core pharmacophore for TLR7 agonism in this series has been identified through extensive medicinal chemistry efforts. Key structural features essential for activity include the 8-oxo group and the 6-amino group on the purine ring system. Modifications at various positions of the 8-oxoadenine scaffold have been explored to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound and its analogs is typically assessed by their ability to activate TLR7, often measured as the half-maximal effective concentration (EC50) in cell-based reporter assays. The following tables summarize the quantitative SAR data for a series of 8-oxoadenine derivatives, highlighting the impact of structural modifications on human TLR7 (hTLR7) and human TLR8 (hTLR8) activity.
| Compound | R Group (at N9-position) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |
| This compound (benchmark) | 9-benzyl-2-butoxy | ~0.1 µM (representative) | >100 µM |
| Analog 1a | 2-(4-piperidinyl)ethyl | 0.25 ± 0.07 | >100 |
| Analog 1b | 3-(4-piperidinyl)propyl | 0.12 ± 0.03 | >100 |
| Analog 1c | 4-(4-piperidinyl)butyl | 0.08 ± 0.02 | >100 |
| Analog 2a | 2-(N,N-dimethylamino)ethyl | 0.55 ± 0.15 | >100 |
| Analog 2b | 3-(N,N-dimethylamino)propyl | 0.18 ± 0.05 | 59 ± 12 |
| Analog 3a | 2-(pyrrolidin-1-yl)ethyl | 0.32 ± 0.09 | >100 |
| Analog 3b | 3-(pyrrolidin-1-yl)propyl | 0.15 ± 0.04 | >100 |
Table 1: SAR of N9-Substituted 8-Oxoadenine Analogs. Data from "Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series" was used to compile this representative table. The EC50 values represent the mean ± standard deviation from three independent experiments.
| Compound | R' Group (at 2-position) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |
| Analog 4a | 2-butoxy | 0.15 ± 0.04 | >100 |
| Analog 4b | 2-(S)-methylbutoxy | 0.02 ± 0.01 | 15 ± 3 |
| Analog 4c | 2-pentyloxy | 0.11 ± 0.03 | >100 |
| Analog 4d | 2-hexyloxy | 0.09 ± 0.02 | >100 |
Table 2: SAR of 2-Position Substituted 8-Oxoadenine Analogs. This table illustrates the impact of modifying the alkoxy chain at the 2-position of the purine ring, with data synthesized from studies on 8-oxoadenine optimizations.
Experimental Protocols
Synthesis of this compound (General Scheme)
The synthesis of this compound and its 8-oxoadenine analogs generally follows a convergent synthetic route. A common intermediate is often utilized, which is then elaborated to introduce diversity at key positions.
Step 1: Synthesis of the 8-Oxoadenine Core A suitably substituted pyrimidine derivative is typically the starting material. Cyclization with a reagent that introduces the imidazole ring component, followed by oxidation, yields the 8-oxoadenine scaffold.
Step 2: N9-Alkylation The 8-oxoadenine core is alkylated at the N9 position. For this compound, this involves the introduction of a benzyl group, typically using benzyl bromide in the presence of a base.
Step 3: Introduction of the 2-Butoxy Group The substituent at the 2-position is introduced via nucleophilic aromatic substitution. For this compound, this involves reacting a 2-chloro or other suitable leaving group precursor with sodium butoxide.
A detailed, step-by-step protocol for a representative analog is as follows:
-
Preparation of 6-amino-2-chloro-9-benzyl-9H-purin-8-ol: To a solution of 6-amino-2-chloro-9H-purin-8-ol in a suitable solvent such as DMF, is added a base (e.g., K2CO3), followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product is then isolated by precipitation or extraction.
-
Synthesis of 6-amino-9-benzyl-2-butoxy-9H-purin-8-ol (this compound): Sodium metal is dissolved in anhydrous butanol to generate sodium butoxide. To this solution is added the 6-amino-2-chloro-9-benzyl-9H-purin-8-ol from the previous step. The reaction mixture is heated to reflux until the starting material is consumed. After cooling, the product is precipitated by the addition of water and collected by filtration. Further purification can be achieved by recrystallization.
TLR7 Activation Assay in HEK293 Cells
The potency of this compound and its analogs is determined using a stable HEK293 cell line expressing human TLR7 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter.
-
Cell Culture: HEK-Blue™ hTLR7 cells (InvivoGen) are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 2.5 x 10^4 to 5 x 10^4 cells per well and incubated overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (including this compound as a positive control).
-
The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Gene Measurement:
-
For SEAP reporter assays, a sample of the cell culture supernatant is transferred to a new plate, and a SEAP detection reagent (e.g., QUANTI-Blue™) is added. The absorbance is measured at 620-650 nm after a suitable incubation period.
-
For luciferase reporter assays, a luciferase substrate is added to the wells, and luminescence is measured using a luminometer.
-
-
Data Analysis: The EC50 values are calculated by plotting the reporter activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway initiated by this compound.
Caption: Experimental workflow for SAR studies of this compound analogs.
Conclusion
The 8-oxoadenine scaffold, exemplified by this compound, represents a promising class of TLR7 agonists. The structure-activity relationship studies have revealed that modifications at the N9 and 2-positions of the purine ring are critical for modulating potency and selectivity. Specifically, an optimal linker length and basic amine functionality at the N9-position, coupled with a moderately sized alkoxy group at the 2-position, are key for high TLR7 agonistic activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of immunology and drug discovery, facilitating further exploration and development of novel TLR7-targeted therapeutics.
Unraveling the Downstream Signaling of SM-360320: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the core downstream signaling pathways activated by SM-360320 (also known as CL-087), a potent and orally active Toll-like receptor 7 (TLR7) agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to illuminate the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Executive Summary
This compound is an immunomodulatory compound with demonstrated anti-tumor and anti-viral properties.[1][2] Its primary mechanism of action is the activation of TLR7, an endosomal pattern recognition receptor crucial to the innate immune system.[1][2] Upon binding, this compound initiates a cascade of downstream signaling events, principally through the MyD88-dependent pathway. This activation bifurcates into two major branches: one leading to the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the other culminating in the activation of Interferon Regulatory Factor 7 (IRF7). The coordinated activation of these pathways results in the production of pro-inflammatory cytokines and a robust Type I interferon (IFN) response, underpinning the compound's therapeutic potential.
Core Signaling Pathways
Activation of TLR7 by this compound occurs within the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs), and other cell types, including hepatocytes.[3][4][5] The signaling is exclusively dependent on the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[4][6]
MyD88-Dependent Pathway Activation
Upon ligand binding, TLR7 dimerizes and recruits MyD88.[4][6] MyD88, in turn, assembles a "Myddosome" complex by recruiting and activating members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[4][6][7] This critical step serves as the launch point for two distinct downstream cascades.
Caption: Initial activation steps of the TLR7 pathway by this compound in the endosome.
NF-κB and MAPK Activation Pathway
Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[4][5] TRAF6 then activates the TAK1 complex (composed of TAK1, TAB1, TAB2/3), which in turn activates two downstream pathways:[4]
-
The IKK complex (IκB kinase) , leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[6][8][9]
-
The MAPK pathway , resulting in the activation of JNK and p38, which contribute to cytokine production and regulation of immune responses.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Activation of anti-hepatitis C virus responses via Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of TLR7 in activation of NF-κB signaling of keratinocytes by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
The Synthesis and Purification of SM-360320: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-360320, identified as 9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine, is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] Its ability to induce the production of interferon-alpha (IFN-α) and other cytokines has positioned it as a significant compound of interest for immunotherapy and as a vaccine adjuvant.[2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, tailored for researchers and professionals in drug development. The guide outlines a representative synthetic protocol, purification methodologies, and the underlying biological signaling pathway.
Introduction
This compound is a small molecule immuno-modulator that activates the innate immune system through the TLR7 pathway.[1][2] TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses, and its activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. This activity makes this compound a promising candidate for antiviral therapies and as an adjuvant to enhance the efficacy of vaccines. The synthesis of this compound is based on the modification of a purine scaffold, a common strategy in the development of TLR7 agonists.
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with a readily available starting material, 2-chloroadenine. The following is a representative synthetic scheme based on established chemical transformations for this class of compounds.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(2-Methoxyethoxy)adenine
-
Reagents: 2-Chloroadenine, Sodium metal, 2-Methoxyethanol.
-
Procedure: A solution of sodium 2-methoxyethoxide is prepared by carefully adding sodium metal to anhydrous 2-methoxyethanol under an inert atmosphere (e.g., argon or nitrogen). To this solution, 2-chloroadenine is added, and the reaction mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-(2-methoxyethoxy)adenine.
Step 2: Synthesis of 9-Benzyl-2-(2-methoxyethoxy)adenine
-
Reagents: 2-(2-Methoxyethoxy)adenine, Benzyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure: 2-(2-Methoxyethoxy)adenine is dissolved in anhydrous DMF. Anhydrous potassium carbonate is added to the solution, followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC or HPLC. The reaction is then quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 9-benzyl-2-(2-methoxyethoxy)adenine.
Step 3: Synthesis of 9-Benzyl-2-(2-methoxyethoxy)adenine-N-oxide
-
Reagents: 9-Benzyl-2-(2-methoxyethoxy)adenine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).
-
Procedure: 9-Benzyl-2-(2-methoxyethoxy)adenine is dissolved in dichloromethane. The solution is cooled in an ice bath, and m-CPBA is added portion-wise. The reaction is stirred at low temperature and monitored by TLC or HPLC. Once the reaction is complete, the mixture is washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried, and concentrated to yield the N-oxide intermediate.
Step 4: Synthesis of this compound (9-Benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine)
-
Reagents: 9-Benzyl-2-(2-methoxyethoxy)adenine-N-oxide, Acetic anhydride, Sodium hydroxide (NaOH).
-
Procedure: The crude N-oxide from the previous step is heated in acetic anhydride. This promotes a rearrangement to an 8-acetoxy intermediate. After the rearrangement is complete (monitored by TLC or HPLC), the excess acetic anhydride is removed under vacuum. The residue is then treated with an aqueous solution of sodium hydroxide to hydrolyze the acetate group. The reaction mixture is neutralized with a suitable acid (e.g., hydrochloric acid), and the product, this compound, precipitates. The solid is collected by filtration, washed with water, and dried.
Purification
The crude this compound obtained from the synthesis requires purification to remove any unreacted starting materials, intermediates, and byproducts. A combination of techniques is typically employed to achieve high purity.
Purification Workflow
Caption: A typical purification workflow for this compound.
Experimental Protocols for Purification
1. Recrystallization:
-
Solvent System: A suitable solvent or solvent mixture (e.g., ethanol/water, methanol/water) is used to dissolve the crude product at an elevated temperature.
-
Procedure: The crude this compound is dissolved in a minimal amount of the hot solvent system. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
2. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A gradient of solvents, typically starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol).
-
Procedure: The partially purified product from recrystallization is dissolved in a minimal amount of the mobile phase and loaded onto a pre-packed silica gel column. The column is eluted with the solvent gradient, and fractions are collected. The fractions containing the pure product (as determined by TLC or HPLC) are pooled and concentrated.
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Procedure: For achieving very high purity, preparative HPLC is the method of choice. The sample is dissolved in the mobile phase and injected onto the column. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then removed by lyophilization or evaporation to yield the highly pure compound.
Data Presentation
| Parameter | Typical Value/Method |
| Chemical Formula | C₁₅H₁₇N₅O₃ |
| Molecular Weight | 315.33 g/mol |
| Appearance | White to off-white solid |
| Purity (Post-HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |
Biological Activity and Signaling Pathway
This compound exerts its immunological effects by activating TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.
TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling pathway activated by this compound.
Upon binding of this compound to TLR7 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of the transcription factors NF-κB and IRF7. These transcription factors then translocate to the nucleus and induce the expression of genes encoding type I interferons and other pro-inflammatory cytokines, leading to the activation of the innate and adaptive immune responses.
Conclusion
This technical guide provides a detailed overview of the synthesis, purification, and mechanism of action of this compound. The outlined protocols and diagrams serve as a valuable resource for researchers and professionals involved in the development of novel immunotherapies and vaccine adjuvants. The potent and specific activity of this compound on TLR7 makes it a compound of significant interest for further investigation and potential clinical application.
References
SM-360320: An 8-Oxoadenine Derivative as a Potent Toll-like Receptor 7 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SM-360320, chemically identified as 9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine, is a synthetic small molecule belonging to the 8-oxoadenine class of compounds. It has emerged as a potent and specific agonist for Toll-like Receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, positioning it as a significant immunomodulatory agent. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in indications such as oncology and infectious diseases.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) from viruses. Synthetic small molecule agonists of TLR7, like the 8-oxoadenine derivatives, mimic viral ssRNA and stimulate a potent immune response.
This compound is a notable member of the 8-oxoadenine family, demonstrating high specificity and potency as a TLR7 agonist. Its ability to induce a robust type I interferon response and other pro-inflammatory cytokines has led to its investigation as a potential therapeutic agent for various diseases, including cancer and viral infections like Hepatitis C.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunomodulatory effects by activating the TLR7 signaling pathway. Upon binding to TLR7 in the endosome, it initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This is followed by the assembly of a signaling complex involving IRAK4, IRAK1, and TRAF6. The activation of this complex leads to two distinct downstream pathways:
-
NF-κB Pathway: The activated TRAF6, in conjunction with UBE2N/UBC13, catalyzes the K63-linked polyubiquitination of itself and NEMO (IKKγ). This activates the IKK complex (IKKα, IKKβ, and NEMO), which in turn phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. The degradation of IκBα releases the transcription factor NF-κB (p50/p65), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
IRF7 Pathway: In plasmacytoid dendritic cells, the MyD88-IRAK4-IRAK1 complex also interacts with IKKα and the transcription factor IRF7. This leads to the phosphorylation and activation of IRF7, which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).
Caption: TLR7 Signaling Pathway Activated by this compound.
Quantitative Data
The potency of this compound in activating TLR7 has been quantified in various in vitro systems. The following table summarizes the available data.
| Assay System | Cell Line | Parameter | Value | Reference |
| TLR7 Activation | HEK293 | EC50 | 1.17 μM | [1] |
| TLR7 Activation | HEK293 | EC50 | 399.4 nM | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Key Applications and Preclinical Findings
Antitumor Activity
As an immunomodulator, this compound has shown promise in preclinical cancer models. By activating TLR7, it can stimulate an anti-tumor immune response characterized by the production of IFN-α and the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). This leads to the recognition and elimination of tumor cells.
Antiviral Activity: Hepatitis C Virus (HCV)
This compound has been investigated for its potential to inhibit the replication of Hepatitis C virus. The induction of type I interferons through TLR7 activation is a key mechanism for controlling viral infections. In vitro studies have demonstrated that this compound can inhibit HCV replication in hepatoma cells.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of this compound.
TLR7 Activation Assay in HEK293 Cells
This assay measures the ability of this compound to activate the NF-κB signaling pathway downstream of TLR7.
Materials:
-
HEK293 cells stably transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
This compound stock solution (e.g., in DMSO).
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the TLR7-expressing HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect an aliquot of the cell culture supernatant.
-
Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.
-
Incubate at 37°C for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a plate reader.
-
Calculate the EC50 value by plotting the absorbance against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for TLR7 Activation Assay.
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the measurement of cytokines released by human PBMCs upon stimulation with this compound.
Materials:
-
Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.
-
This compound stock solution.
-
Enzyme-linked immunosorbent assay (ELISA) kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6).
-
96-well cell culture plates.
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Prepare dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the wells containing PBMCs. Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
In Vitro Hepatitis C Virus (HCV) Replication Inhibition Assay
This assay assesses the ability of this compound to inhibit HCV replication in a human hepatoma cell line.
Materials:
-
Huh-7.5 cells.
-
HCV replicon-containing Huh-7.5 cells or infectious HCVcc (cell culture-derived HCV).
-
Complete DMEM.
-
This compound stock solution.
-
Reagents for quantifying HCV RNA (e.g., quantitative real-time PCR) or HCV protein (e.g., Western blot or ELISA for HCV core antigen).
Procedure:
-
Seed Huh-7.5 cells (either containing an HCV replicon or for subsequent infection) in a suitable plate format.
-
For replicon-containing cells, add fresh medium with serial dilutions of this compound. For infection assays, infect the cells with HCVcc for a few hours, then replace the inoculum with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and extract total RNA for qRT-PCR analysis of HCV RNA levels, or prepare cell lysates for Western blot or ELISA analysis of HCV protein levels.
-
Normalize the HCV RNA or protein levels to a housekeeping gene or total protein content, respectively.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
Synthesis
A detailed, publicly available synthesis protocol for this compound (9-benzyl-8-hydroxy-2-(2-methoxyethoxy)adenine) is not readily found in the primary literature. However, the synthesis of a closely related analog, 9-benzyl-8-hydroxy-2-(2-hydroxyethylthio)adenine, has been described. The synthesis of this compound would likely follow a similar multi-step synthetic route starting from a substituted purine scaffold, followed by the introduction of the benzyl group at the N9 position and the 2-methoxyethoxy group at the C2 position.
Conclusion
This compound is a potent and specific 8-oxoadenine derivative that acts as a TLR7 agonist. Its ability to robustly activate the innate immune system, leading to the production of type I interferons and pro-inflammatory cytokines, underscores its therapeutic potential in immuno-oncology and for the treatment of viral diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further investigate the biological activities and therapeutic applications of this promising immunomodulatory compound. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical development.
References
In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of SM-360320
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-360320, also known as CL-087, is a potent, orally active agonist of Toll-like receptor 7 (TLR7). As an immuno-modulator, it has demonstrated significant anti-tumor effects in preclinical models and has been investigated for its synergistic activity with DNA vaccines. This technical guide provides a comprehensive overview of the currently available information regarding the oral bioavailability and pharmacokinetics of this compound. Despite extensive searches of publicly available scientific literature, detailed quantitative pharmacokinetic parameters for this compound have not been reported. This document summarizes the qualitative evidence for its oral activity, outlines general experimental protocols for pharmacokinetic assessment, and presents relevant signaling pathways.
Introduction
This compound is a small molecule compound that activates the innate immune system through the TLR7 pathway. TLR7 agonists are a class of drugs with significant therapeutic potential in oncology and infectious diseases. The oral route of administration is highly desirable for patient compliance and convenience, making the characterization of the oral bioavailability and pharmacokinetics of this compound a critical aspect of its preclinical and clinical development. While preclinical studies have confirmed the in vivo activity of this compound following oral administration, specific data on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as key pharmacokinetic (PK) parameters, are not publicly available.
Oral Bioavailability and Pharmacokinetics
Quantitative Pharmacokinetic Data
A thorough review of scientific databases and literature has revealed a lack of specific quantitative pharmacokinetic data for this compound. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and the absolute oral bioavailability percentage have not been publicly disclosed.
The following table structure is provided to aid researchers in organizing such data should it become available.
| Pharmacokinetic Parameter | Abbreviation | Value (Units) | Species/Model | Administration Route | Dose (mg/kg) | Reference |
| Maximum Plasma Concentration | Cmax | Data not available | - | - | - | - |
| Time to Cmax | Tmax | Data not available | - | - | - | - |
| Area Under the Curve (0-t) | AUC(0-t) | Data not available | - | - | - | - |
| Area Under the Curve (0-∞) | AUC(0-∞) | Data not available | - | - | - | - |
| Elimination Half-life | t½ | Data not available | - | - | - | - |
| Oral Bioavailability | F% | Data not available | - | - | - | - |
| Clearance | CL | Data not available | - | - | - | - |
| Volume of Distribution | Vd | Data not available | - | - | - | - |
Qualitative Evidence of Oral Activity
Multiple preclinical studies have demonstrated the biological activity of this compound when administered orally. These studies confirm that the compound is absorbed from the gastrointestinal tract in sufficient quantities to elicit a systemic immune response and exert its anti-tumor effects. This oral activity is a key feature of this compound, highlighting its potential as a convenient therapeutic agent.
Experimental Protocols
While specific experimental protocols for this compound are not available, this section outlines a general methodology for determining the oral bioavailability and pharmacokinetics of a small molecule compound in a preclinical rodent model.
In Vivo Pharmacokinetic Study in Rodents
| Parameter | Methodology |
| Animal Model | Male/Female Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old. |
| Housing | Controlled environment (22±2°C, 50±10% humidity, 12h light/dark cycle) with ad libitum access to food and water. Animals are fasted overnight before dosing. |
| Formulation | This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/polyethylene glycol) for oral (p.o.) and intravenous (i.v.) administration. |
| Dosing | Oral Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage. Intravenous Group: A single dose (e.g., 1 mg/kg) is administered via the tail vein to determine absolute bioavailability. |
| Blood Sampling | Serial blood samples (approx. 100-200 µL) are collected from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. |
| Plasma Processing | Blood samples are centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma, which is then stored at -80°C until analysis. |
| Bioanalytical Method | Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. |
| Pharmacokinetic Analysis | Non-compartmental analysis is used to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using software such as Phoenix WinNonlin. |
| Bioavailability Calculation | Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100. |
Visualizations
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining oral bioavailability in rodents.
This compound Mechanism of Action: TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling cascade initiated by this compound.
Conclusion
This compound is a promising orally active TLR7 agonist with demonstrated preclinical anti-tumor activity. While its oral activity is a significant advantage, a detailed understanding of its pharmacokinetic profile is essential for its continued development. The absence of publicly available quantitative pharmacokinetic data represents a knowledge gap. The general experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers in the field of immuno-oncology and drug development who are investigating this compound or other novel TLR7 agonists. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to optimize its therapeutic potential.
The Immunomodulatory Profile of SM-360320: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the immunomodulatory properties of SM-360320 (also known as CL-087), a potent and orally active agonist of Toll-like receptor 7 (TLR7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TLR7 agonists in immuno-oncology and as vaccine adjuvants. This compound has been identified as a significant immuno-modulator with demonstrated anti-tumor effects and the ability to synergize with DNA vaccines to enhance Th1-mediated antibody responses.[1]
Core Mechanism of Action: TLR7 Agonism
This compound exerts its immunomodulatory effects by selectively targeting TLR7, a key pattern recognition receptor of the innate immune system. TLR7 is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. Upon activation by single-stranded RNA (ssRNA) from viruses or synthetic agonists like this compound, TLR7 initiates a downstream signaling cascade that leads to the activation of transcription factors, including NF-κB and IRF7. This results in the production of type I interferons (IFNs) and a host of pro-inflammatory cytokines, orchestrating a broad-based immune response.
Quantitative Analysis of In Vitro Activity
The potency of this compound as a TLR7 agonist has been quantified in cell-based assays. The following table summarizes the available data on its activity.
| Compound | Assay System | Parameter | Value | Reference |
| This compound (CL-087) | Human TLR7 in HEK293 cells | EC50 | 1.17 μM | [2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the immunomodulatory properties of this compound and other TLR7 agonists.
TLR7 Agonist Activity Assay (HEK293 Reporter Assay)
This assay is designed to quantify the ability of a compound to activate the TLR7 signaling pathway.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR7 and a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of an NF-κB promoter.
-
Principle: Activation of TLR7 by an agonist leads to the downstream activation of the NF-κB transcription factor. Activated NF-κB binds to its response element in the promoter region of the SEAP gene, driving its expression. The level of SEAP secreted into the cell culture medium is directly proportional to the extent of TLR7 activation.
-
Methodology:
-
HEK293-hTLR7 reporter cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the cells are treated with varying concentrations of this compound or a control agonist.
-
The plates are incubated for 24 hours to allow for SEAP expression and secretion.
-
A sample of the cell culture supernatant is collected and assayed for alkaline phosphatase activity using a colorimetric or chemiluminescent substrate.
-
The EC50 value is calculated from the dose-response curve.
-
Dendritic Cell (DC) Activation Assay
This assay assesses the ability of a compound to induce the maturation and activation of dendritic cells, a critical step in initiating an adaptive immune response.
-
Cells: Human monocyte-derived dendritic cells (mo-DCs).
-
Principle: TLR7 agonists promote the maturation of DCs, leading to the upregulation of co-stimulatory molecules (e.g., CD80, CD86), MHC class II, and the secretion of pro-inflammatory cytokines.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes are then purified and cultured in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature mo-DCs.
-
Immature mo-DCs are treated with this compound, a positive control (e.g., LPS), or a vehicle control for 24-48 hours.
-
Endpoint Analysis:
-
Phenotypic Maturation: The expression of cell surface markers such as CD80, CD86, CD83, HLA-DR, and CCR7 is analyzed by flow cytometry.
-
Cytokine Production: The concentration of cytokines (e.g., IL-6, IL-12, TNF-α) in the culture supernatant is measured by ELISA or multiplex bead array.
-
-
NF-κB Nuclear Translocation Assay
This assay directly visualizes and quantifies the activation of the NF-κB pathway.
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation of the TLR7 pathway, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
-
Methodology:
-
Immune cells (e.g., macrophages or dendritic cells) are cultured on glass coverslips or in imaging-compatible plates.
-
Cells are treated with this compound for a defined period (typically 30-60 minutes).
-
Cells are then fixed, permeabilized, and stained with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI.
-
The subcellular localization of NF-κB is visualized and quantified using fluorescence microscopy or high-content imaging systems. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: TLR7 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound evaluation.
References
An In-depth Technical Guide to the Binding Affinity and Activity of SM-360320 for Murine TLR7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the small molecule agonist SM-360320 and murine Toll-like receptor 7 (TLR7). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the available data, experimental methodologies, and signaling pathways associated with this interaction.
Introduction to this compound and TLR7
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a potent antiviral and anti-tumor immune response.
This compound is a potent and selective synthetic small molecule agonist of TLR7. Its ability to stimulate the immune system has led to its investigation as a potential vaccine adjuvant and immunomodulatory agent in various therapeutic areas. Understanding its binding affinity and functional activity for murine TLR7 is critical for preclinical research and development.
Quantitative Data on this compound Activity for Murine TLR7
| Parameter | Value | Species | Assay Type | Reference |
| Minimal Effective Dose (in vivo) | ~0.03 mg/kg | Mouse | IFN-α Induction | [1] |
| EC50 (in vitro) | Data not publicly available | Murine | Reporter Gene Assay | - |
Note: The minimal effective dose indicates the lowest concentration of this compound that produces a detectable biological effect in a living organism, in this case, the induction of IFN-α in mice.[1] An EC50 value from an in vitro reporter gene assay would provide a more direct measure of the compound's potency on murine TLR7-expressing cells.
Experimental Protocols
The determination of the functional activity of a TLR7 agonist like this compound on murine TLR7 typically involves in vitro cell-based assays. A common and robust method is the use of a reporter gene assay. Below is a detailed methodology for such an experiment.
Murine TLR7 Reporter Gene Assay
This assay measures the activation of the TLR7 signaling pathway by quantifying the expression of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of a promoter that is activated by NF-κB and AP-1, key transcription factors downstream of TLR7.
3.1.1. Materials
-
Cell Line: HEK-Blue™ mTLR7 cells (InvivoGen) or a similar HEK293 cell line stably co-transfected with the murine TLR7 gene and an NF-κB/AP-1-inducible reporter gene. RAW-Blue™ cells, a murine macrophage reporter cell line, can also be utilized.[2][3][4][5][6][7][8]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Positive Control: A known murine TLR7 agonist, such as R848 (Resiquimod).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Selection Antibiotics: As required for the specific cell line to maintain the expression of the transfected genes (e.g., Blasticidin, Zeocin™).
-
Reporter Detection Reagent: QUANTI-Blue™ Solution (for SEAP) or a luciferase assay substrate.
-
Assay Plates: Sterile 96-well flat-bottom cell culture plates.
-
Instrumentation: Humidified incubator (37°C, 5% CO2), spectrophotometer or luminometer.
3.1.2. Experimental Procedure
-
Cell Culture: Maintain the HEK-Blue™ mTLR7 cells in the recommended culture medium containing selection antibiotics. Passage the cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: On the day of the assay, harvest the cells and resuspend them in fresh culture medium without selection antibiotics. Adjust the cell density to approximately 2.5 x 105 cells/mL. Seed 180 µL of the cell suspension into each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (R848) in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <0.5%) across all wells to avoid toxicity.
-
Cell Stimulation: Add 20 µL of the diluted compounds, positive control, or vehicle control (medium with solvent) to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.
-
Reporter Gene Detection (SEAP):
-
Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of pre-warmed QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Plot the absorbance values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Visualizations
TLR7 Signaling Pathway
The following diagram illustrates the canonical MyD88-dependent signaling pathway activated by TLR7 agonists like this compound.
Caption: MyD88-dependent TLR7 signaling pathway.
Experimental Workflow for Murine TLR7 Reporter Gene Assay
The diagram below outlines the key steps in the experimental workflow for determining the activity of this compound on murine TLR7 using a reporter gene assay.
Caption: Workflow for TLR7 reporter gene assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage Reporter Cell Assay for Screening Immunopharmacological Activity of Cell Wall-Active Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 101.200.202.226 [101.200.202.226]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. jeb.co.in [jeb.co.in]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
Methodological & Application
Application Notes and Protocols: SM-360320 In Vitro PBMC Stimulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-360320, also known as CL-087, is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 by agonists like this compound triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons, thereby modulating the immune response.[1][3] This application note provides a detailed protocol for an in vitro assay to evaluate the stimulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The protocol outlines the isolation of PBMCs, cell culture conditions, stimulation with this compound, and subsequent analysis of cytokine production. This assay is a valuable tool for researchers studying immuno-oncology, viral infections, and vaccine adjuvant development.[2][3]
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 399.4 nM | HEK293 (expressing human TLR7) | NF-κB Reporter Gene Assay (24 hr) | [4] |
Table 2: Recommended Cytokine Panel for Analysis
| Cytokine | Rationale |
| Interferon-alpha (IFN-α) | Key cytokine induced by TLR7 agonists.[2] |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine indicative of innate immune activation. |
| Interleukin-6 (IL-6) | Pleiotropic cytokine involved in inflammation and immune regulation. |
| Interleukin-12 (IL-12) | Promotes Th1-type immune responses. |
| Interleukin-1 beta (IL-1β) | Key mediator of inflammation.[5] |
| Interleukin-8 (IL-8) | A chemokine involved in neutrophil recruitment.[5] |
Experimental Protocols
I. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.[6][7]
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.[6] A viability of >95% is recommended for culture.[6]
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.[6]
II. In Vitro Stimulation of PBMCs with this compound
This protocol details the stimulation of isolated PBMCs with this compound to induce cytokine production.
Materials:
-
Isolated PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium
-
This compound (stock solution prepared in DMSO, then diluted in complete RPMI-1640)
-
96-well flat-bottom cell culture plates
-
Positive Control: Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA)
-
Negative Control: Vehicle (DMSO) diluted in complete RPMI-1640
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations. A suggested concentration range to test is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted this compound, positive control, or negative control to the appropriate wells in triplicate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.[8] The incubation time can be optimized (e.g., 6, 24, 48 hours) depending on the cytokines of interest.[9][10]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
III. Analysis of Cytokine Production
The levels of cytokines in the collected supernatants can be quantified using various methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
Materials:
-
ELISA kits or multiplex assay kits for the desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA or multiplex assay kit.
-
Briefly, this typically involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for signal generation.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the readings to a standard curve generated with recombinant cytokines.
Visualizations
Caption: Workflow for PBMC stimulation by this compound.
Caption: TLR7 signaling cascade initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Small molecule agonists of toll-like receptors 7 and 8: a patent review 2014 - 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Culture of Human PBMCs [bio-protocol.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. agilent.com [agilent.com]
- 9. Activation of Human Peripheral Blood Mononuclear Cells by Nonpathogenic Bacteria In Vitro: Evidence of NK Cells as Primary Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols: SM-360320 as a Vaccine Adjuvant for Viral Antigens
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-360320, also known as CL-087, is a potent synthetic small molecule agonist of Toll-like receptor 7 (TLR7).[1] As an immuno-modulator, it has demonstrated the capacity to enhance immune responses, particularly skewing towards a T helper 1 (Th1) phenotype, which is crucial for clearing viral infections.[1] This makes this compound a promising candidate as a vaccine adjuvant for a variety of viral antigens. Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own. By activating innate immunity through TLR7, this compound can significantly boost the magnitude and quality of the adaptive immune response to co-administered viral antigens. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation as a vaccine adjuvant for viral antigens, based on studies of similar TLR7 agonists.
Mechanism of Action: TLR7-Mediated Immune Activation
This compound functions by binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation mimics the natural recognition of single-stranded viral RNA, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).
Signaling Pathway of this compound (TLR7 Agonist)
Caption: TLR7 signaling pathway initiated by this compound.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies evaluating TLR7 agonists as adjuvants for various viral antigens. These results provide an indication of the potential efficacy of this compound.
Table 1: Enhanced Antibody Responses with TLR7 Agonist Adjuvant
| Viral Antigen | Animal Model | Adjuvant | Antigen Dose | Antibody Titer Increase (vs. Antigen Alone) | Reference |
| Influenza (H1N1) Hemagglutinin | Mice | TLR7-NP | 5 µg | ~10-fold increase in IgG | [2] |
| SARS-CoV-2 Spike Protein | Mice | TLR7-NP | 5 µg | ~100-fold increase in neutralizing antibodies | [2] |
| Norovirus Virus-Like Particles (VLPs) | Mice | CL097 (TLR7/8 agonist) | 25 µg (intranasal) | Significant increase in serum IgG and mucosal IgA | [3] |
| CRM197 (Diphtheria toxin mutant) | Pigs | Oxoadenine TLR7/8 agonist | 100 µg | 800-fold increase in antigen-specific antibodies | [1] |
Table 2: Enhancement of T-Cell Responses with TLR7 Agonist Adjuvant
| Viral Antigen | Animal Model | Adjuvant | Antigen Dose | Key T-Cell Response | Reference |
| Influenza (H1N1) Hemagglutinin | Mice | TLR7-NP | 5 µg | Increased antigen-specific CD8+ T-cells | [2] |
| SARS-CoV-2 Spike Protein | Mice | TLR7-NP | 5 µg | Enhanced Th1-biased CD4+ T-cell response | [2] |
| CRM197 (Diphtheria toxin mutant) | Pigs | Oxoadenine TLR7/8 agonist | 100 µg | 13-fold increase in antigen-specific CD8+ T-cells | [1] |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound as a vaccine adjuvant.
Protocol 1: Vaccine Formulation
Objective: To formulate a viral antigen vaccine with this compound.
Materials:
-
Viral antigen (e.g., recombinant protein, VLP)
-
This compound (CL-087)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Vehicle for this compound if not readily soluble in PBS (e.g., DMSO, followed by dilution in PBS)
-
Sterile, pyrogen-free vials
Procedure:
-
Reconstitution of this compound:
-
If this compound is a powder, reconstitute it in a suitable vehicle to a stock concentration (e.g., 1 mg/mL).
-
Ensure the final concentration of the vehicle in the vaccine formulation is non-toxic and compatible with in vivo administration (e.g., <1% DMSO).
-
-
Antigen Dilution:
-
Dilute the viral antigen to the desired concentration in sterile PBS.
-
-
Adjuvant and Antigen Mixing:
-
In a sterile vial, add the required volume of the diluted antigen.
-
Add the desired amount of the this compound stock solution to the antigen preparation.
-
Gently mix by pipetting or vortexing at a low speed.
-
The final volume of the vaccine formulation should be appropriate for the intended route of administration (e.g., 50-100 µL for intramuscular injection in mice).
-
-
Control Formulations:
-
Prepare control formulations for comparison:
-
Antigen alone (antigen in PBS).
-
Adjuvant alone (this compound in PBS).
-
Vehicle control (PBS with the same concentration of vehicle as in the adjuvanted vaccine).
-
-
-
Storage:
-
Use the formulations immediately or store at 4°C for a short period, as determined by stability studies.
-
Protocol 2: In Vivo Immunogenicity Study in Mice
Objective: To assess the immunogenicity of the this compound-adjuvanted vaccine in a mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Vaccine formulations (from Protocol 1)
-
Syringes and needles appropriate for the route of administration (e.g., 28G for intramuscular)
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice for at least one week before the start of the experiment.
-
-
Immunization Schedule:
-
A typical prime-boost schedule can be used:
-
Day 0: Prime immunization.
-
Day 21: Booster immunization.
-
-
-
Immunization Procedure (Intramuscular):
-
Anesthetize the mice.
-
Inject 50 µL of the vaccine formulation into the tibialis anterior muscle of each hind leg.
-
-
Blood Collection:
-
Collect blood samples at various time points:
-
Day -1 (Pre-bleed): To obtain baseline serum.
-
Day 20: To assess the primary immune response.
-
Day 35 (or 14 days post-boost): To assess the secondary immune response.
-
-
Collect blood via retro-orbital sinus or tail vein.
-
Allow the blood to clot, then centrifuge to separate the serum. Store serum at -20°C or -80°C.
-
-
T-Cell Response Analysis (Optional):
-
At the end of the study (e.g., Day 35), euthanize a subset of mice.
-
Harvest spleens and/or lymph nodes for T-cell analysis (e.g., ELISpot, intracellular cytokine staining).
-
Experimental Workflow for Adjuvant Evaluation
References
Application Notes and Protocols for Measuring SM-360320 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-360320 is a potent synthetic small molecule agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, thereby modulating the immune response. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound.
Key Cell-Based Assays for this compound Activity
The activity of the TLR7 agonist this compound can be quantified using several robust cell-based assays. The primary methods include:
-
Reporter Gene Assays: To measure the activation of downstream transcription factors such as NF-κB and IRF3/7.
-
Cytokine Release Assays: To quantify the production of key cytokines like TNF-α, IL-6, and IFN-α.
-
Western Blotting: To detect the phosphorylation of key signaling proteins in the TLR7 pathway, such as IRF7 and IKKα.
Data Presentation
The following tables summarize representative quantitative data for this compound activity in various cell-based assays. Note: The specific values (e.g., EC50) may vary depending on the cell line, assay conditions, and reagent batches. It is recommended that researchers determine these values empirically.
Table 1: NF-κB Activation in HEK293-TLR7 Reporter Cells
| Concentration of this compound (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 0.01 | 3.5 ± 0.4 |
| 0.1 | 15.2 ± 1.8 |
| 1 | 45.8 ± 5.1 |
| 10 | 89.3 ± 9.7 |
| EC50 | ~0.5 µM |
Table 2: Pro-inflammatory Cytokine (TNF-α) Secretion from Human PBMCs
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) |
| 0 (Vehicle Control) | < 10 |
| 0.1 | 150 ± 25 |
| 1 | 850 ± 90 |
| 10 | 2500 ± 310 |
| 25 | 3200 ± 400 |
Table 3: Type I Interferon (IFN-α) Production in Plasmacytoid Dendritic Cells (pDCs)
| Concentration of this compound (µM) | IFN-α Concentration (pg/mL) (Mean ± SD) |
| 0 (Vehicle Control) | < 5 |
| 0.1 | 50 ± 8 |
| 1 | 450 ± 60 |
| 10 | 1800 ± 220 |
| 25 | 2500 ± 300 |
Signaling Pathway and Experimental Workflows
TLR7 Signaling Pathway
Activation of TLR7 by this compound in the endosome initiates a signaling cascade through the adaptor protein MyD88.[1][2][3][4][5] This leads to the activation of two major downstream pathways: the NF-κB pathway, which drives the expression of pro-inflammatory cytokines, and the IRF7 pathway, which is critical for the production of type I interferons.[1][2][3][4][5]
Caption: TLR7 Signaling Pathway Activated by this compound.
General Experimental Workflow
The following diagram outlines the general workflow for the cell-based assays described in this document.
Caption: General workflow for cell-based assays.
Experimental Protocols
NF-κB/IRF Luciferase Reporter Gene Assay
This assay measures the activation of the NF-κB or IRF signaling pathways by quantifying the expression of a luciferase reporter gene under the control of NF-κB or IRF-responsive elements.[6][7][8][9][10]
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB- or IRF-driven luciferase reporter (e.g., InvivoGen's HEK-Blue™ hTLR7 or a custom-generated cell line).
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture HEK293-TLR7 reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5 x 10⁴ cells per well in 100 µL of medium into a 96-well white, opaque plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by normalizing the readings of this compound-treated wells to the vehicle control wells.
-
Plot the fold induction against the log concentration of this compound to determine the EC50 value.
-
Cytokine Release Assay (ELISA)
This protocol describes the quantification of a specific cytokine (e.g., TNF-α) in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][13][14][15]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1).
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound stock solution.
-
96-well ELISA plate.
-
Cytokine-specific capture and detection antibodies.
-
Recombinant cytokine standard.
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Assay diluent (PBS with 1% BSA).
-
Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Cell Stimulation:
-
Seed 2 x 10⁵ PBMCs per well in 100 µL of RPMI-1640 medium in a standard 96-well cell culture plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound or vehicle control to the cells.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
-
ELISA Procedure:
-
Coating: Coat the wells of an ELISA plate with 100 µL of capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of assay diluent for 1-2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Sample/Standard Incubation: Add 100 µL of cell culture supernatants or recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the plate five times.
-
Substrate Development: Add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature, protected from light.
-
Stopping Reaction: Add 50 µL of stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
-
Determine the concentration of the cytokine in the cell supernatants from the standard curve.
-
Western Blot for IRF7 Phosphorylation
This assay detects the phosphorylation of Interferon Regulatory Factor 7 (IRF7), a key event in the TLR7 signaling pathway leading to type I interferon production.[16][17][18][19][20]
Materials:
-
Cells expressing TLR7 (e.g., pDCs or RAW 264.7 macrophages).
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-IRF7 (e.g., Ser477/479) and anti-total-IRF7.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency in a 6-well plate.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IRF7 primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with an anti-total-IRF7 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Determine the ratio of phosphorylated IRF7 to total IRF7 to assess the level of activation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: Toll-like receptor signaling pathway - Reference pathway [kegg.jp]
- 6. bosterbio.com [bosterbio.com]
- 7. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bowdish.ca [bowdish.ca]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. assaygenie.com [assaygenie.com]
- 15. mabtech.com [mabtech.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-IRF-7 (Ser471/472) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Anti-IRF7 (phospho Ser471 + Ser472) Antibody (A306155) [antibodies.com]
Application Notes and Protocols for Intratracheal Administration of a Novel Therapeutic Agent in Preclinical Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the intratracheal (IT) administration of a novel therapeutic agent for evaluation in preclinical murine models of lung cancer. The protocols herein describe the establishment of orthotopic lung cancer models, preparation of the therapeutic agent for delivery, and the methodology for non-invasive intratracheal instillation. Furthermore, this document presents hypothetical efficacy and biodistribution data to serve as an illustrative example for data presentation and analysis. Diagrams illustrating the experimental workflow and a putative signaling pathway are also included to facilitate a comprehensive understanding of the experimental design and the agent's mechanism of action.
Introduction
The direct delivery of therapeutic agents to the lungs via intratracheal administration presents a promising strategy for the treatment of lung cancer. This approach can maximize local drug concentration at the tumor site, thereby enhancing efficacy while potentially minimizing systemic toxicity. These application notes provide a framework for the preclinical evaluation of novel compounds administered intratracheally in validated murine lung cancer models.
Experimental Protocols
Orthotopic Lung Cancer Model Establishment
This protocol describes the establishment of a lung cancer model in mice using Lewis Lung Carcinoma (LLC) cells.
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 29-G needles
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Animal clippers
-
Surgical scrubs (e.g., povidone-iodine and alcohol)
-
Surgical instruments (scalpel, forceps, sutures)
-
Warming lamp
Procedure:
-
Cell Culture: Culture LLC cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^6 cells per 100 µL.[1] Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by toe-pinch reflex.
-
Shave the fur over the left lateral chest.
-
Disinfect the surgical site with surgical scrubs.
-
-
Intrapulmonary Injection:
-
Make a small incision in the skin and muscle layers to expose the rib cage.
-
Using a 29-G syringe, inject 1 x 10^6 LLC cells (in 100 µL PBS) into the left lung parenchyma.[1]
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-Operative Care:
-
Suture the incision site.
-
Allow the mouse to recover under a warming lamp until fully awake.[1]
-
Monitor the animal for any signs of distress. Tumor growth can be monitored via imaging techniques.
-
Preparation of the Therapeutic Agent for Intratracheal Administration
This protocol outlines the preparation of a novel therapeutic agent for delivery as a liquid instillation.
Materials:
-
Novel therapeutic agent (powder form)
-
Sterile vehicle (e.g., PBS, saline)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Micropipettes and sterile tips
Procedure:
-
Reconstitution: Aseptically weigh the required amount of the therapeutic agent. Reconstitute the compound in the sterile vehicle to the desired stock concentration.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided it does not affect the compound's stability.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Dosing Preparation: Prepare the final dosing solution by diluting the stock solution with the sterile vehicle to the desired final concentration for administration. A typical administration volume for a mouse is 40-100 µL.[2]
Non-Invasive Intratracheal Instillation
This protocol details a non-invasive method for delivering the therapeutic agent directly into the lungs of the tumor-bearing mice.[3][4]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Mouse intubation platform or stand[5]
-
IV catheter (22-gauge) or a specialized guiding cannula[2][4]
-
Microsyringe or pipette
-
Dosing solution of the therapeutic agent
Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane.[2]
-
Positioning: Place the anesthetized mouse on the intubation platform in a vertical or supine position, ensuring the neck is extended.[2][5]
-
Intubation:
-
Administration:
-
Recovery:
Data Presentation (Hypothetical Data)
The following tables summarize hypothetical quantitative data from a preclinical study evaluating the intratracheal administration of a novel therapeutic agent.
Table 1: Anti-Tumor Efficacy in LLC-Bearing Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 14 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intratracheal | 1250 ± 150 | - |
| Therapeutic Agent | 5 | Intratracheal | 625 ± 90 | 50 |
| Therapeutic Agent | 10 | Intratracheal | 312 ± 65 | 75 |
| Cisplatin | 5 | Intravenous | 500 ± 80 | 60 |
Table 2: Biodistribution of the Therapeutic Agent at 24 hours Post-Administration
| Organ | Concentration (µg/g tissue) via Intratracheal Route (10 mg/kg) | Concentration (µg/g tissue) via Intravenous Route (10 mg/kg) |
| Lungs | 150.5 ± 25.2 | 12.3 ± 3.1 |
| Liver | 8.2 ± 1.5 | 45.8 ± 9.7 |
| Spleen | 2.1 ± 0.5 | 30.1 ± 6.4 |
| Kidneys | 5.6 ± 1.1 | 65.4 ± 12.3 |
| Heart | 1.5 ± 0.3 | 8.9 ± 2.0 |
| Brain | < 0.1 | < 0.1 |
Visualization
Experimental Workflow
References
- 1. A mouse model of lung cancer induced via intranasal injection for anticancer drug screening and evaluation of pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scge.mcw.edu [scge.mcw.edu]
- 3. Video: Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]
- 4. Intratracheal Administration of Dry Powder Formulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Intratracheal Administration of Dry Powder Formulation in Mice [jove.com]
Application Notes and Protocols for Studying HCV Replication in vitro with a Novel Inhibitor
Note: No public information could be found for a compound designated "SM-360320." The following application notes and protocols are provided as a detailed, representative example for a hypothetical small molecule inhibitor of Hepatitis C Virus (HCV) replication, herein named HCVi-X , based on common methodologies in the field. This document is intended to serve as a template for researchers, scientists, and drug development professionals.
Application Notes: HCVi-X for Studying HCV Replication in vitro
Introduction
HCVi-X is a novel, cell-permeable small molecule inhibitor of Hepatitis C Virus (HCV) replication. It provides a potent tool for investigating the molecular mechanisms of the HCV life cycle, particularly the formation and function of the viral replication complex. In vitro studies have shown that HCVi-X effectively inhibits the replication of subgenomic HCV replicons of major genotypes.
Mechanism of Action
HCVi-X is believed to target the HCV nonstructural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[3][4] It is a key component of the HCV replication complex, which is associated with intracellular membrane structures, often referred to as the "membranous web," and is enriched in lipid rafts.[5][6][7] HCVi-X is thought to disrupt the proper conformation of NS5A, thereby inhibiting its interaction with other viral and host factors necessary for the establishment of a functional replication complex. This disruption leads to a significant reduction in viral RNA synthesis.[1]
Applications
-
Inhibition of HCV RNA Replication: Study the dose-dependent inhibition of HCV RNA replication in various HCV replicon cell lines.
-
Mechanism of Action Studies: Investigate the role of NS5A in the HCV life cycle and elucidate the effects of its inhibition.
-
Antiviral Drug Discovery: Use as a reference compound in high-throughput screening assays for novel anti-HCV agents.
-
Resistance Studies: Select for and characterize HCV variants with reduced susceptibility to NS5A inhibitors.[1][8]
Data Presentation
The antiviral activity and cytotoxicity of HCVi-X have been evaluated in various HCV subgenomic replicon cell lines. The following tables summarize the quantitative data.
Table 1: Antiviral Activity of HCVi-X against Different HCV Genotypes
| HCV Replicon Genotype | Cell Line | EC50 (nM) |
| 1b | Huh-7 | 8.5 |
| 1a | Huh-7.5 | 12.2 |
| 2a | Huh-7 | 25.1 |
| 3a | Huh-7.5 | 40.5 |
| 4a | Huh-7.5 | 33.7 |
EC50 (50% effective concentration) values were determined using a luciferase-based replicon assay after 72 hours of treatment.
Table 2: Cytotoxicity Profile of HCVi-X
| Cell Line | CC50 (µM) | Therapeutic Index (CC50/EC50 for Genotype 1b) |
| Huh-7 | > 50 | > 5882 |
| HepG2 | > 50 | N/A |
| HEK293T | > 50 | N/A |
CC50 (50% cytotoxic concentration) values were determined using a standard cell viability assay (e.g., CellTiter-Glo®) after 72 hours of treatment.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
This protocol describes the determination of the EC50 value of HCVi-X using a Huh-7 cell line stably expressing a subgenomic HCV replicon with a luciferase reporter gene.
Materials:
-
Huh-7 cells harboring a luciferase-reporting HCV replicon
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)
-
HCVi-X (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM (without G418). Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of HCVi-X in DMEM. The final DMSO concentration should not exceed 0.5%. Include a "no drug" (DMSO only) control.
-
Treatment: Add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the DMSO control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic curve).
-
Protocol 2: Quantitative RT-PCR for HCV RNA Quantification
This protocol is for quantifying the level of HCV RNA in replicon cells following treatment with HCVi-X.
Materials:
-
HCV replicon cells treated with HCVi-X as in Protocol 1 (in a 12-well plate format)
-
TRIzol™ reagent or other RNA extraction kit
-
Reverse transcriptase and corresponding reagents
-
Primers and probe specific for a conserved region of the HCV genome (e.g., the 5' UTR).[9][10]
-
qPCR master mix
-
Real-time PCR instrument
Methodology:
-
RNA Extraction: After 72 hours of treatment, wash the cells with PBS and lyse them directly in the well using an RNA extraction reagent. Purify the total RNA according to the manufacturer's protocol.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcriptase.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with the synthesized cDNA, HCV-specific primers/probe, and a qPCR master mix.
-
Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Ct values for the HCV RNA and the housekeeping gene for each sample.
-
Calculate the relative HCV RNA levels using the ΔΔCt method, normalizing to the DMSO-treated control.
-
Visualizations
Caption: Proposed mechanism of HCVi-X action on the HCV replication complex.
Caption: Workflow for determining the EC50 of HCVi-X using a replicon assay.
References
- 1. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of the hepatitis C virus-encoded NS5A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis C (HCV) Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of the hepatitis C virus RNA replication complex associated with lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus Induces the Localization of Lipid Rafts to Autophagosomes for Its RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus Induces the Localization of Lipid Rafts to Autophagosomes for Its RNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NS5A-P32 Deletion in Hepatitis C Genotype 1b Infection is the Most Refractory Treatment-Mediated Amino Acid Change Exhibiting Resistance to all NS5A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strand specific quantitative real-time PCR to study replication of hepatitis C virus genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of intracellular hepatitis C virus replication by synthetic and vector‐derived small interfering RNAs | EMBO Reports [link.springer.com]
Application Notes and Protocols for In Vivo Studies with SM-360320
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-360320, also known as CL-087, is a potent, orally bioavailable synthetic Toll-like receptor 7 (TLR7) agonist. As a derivative of 8-hydroxyadenine, it is a powerful inducer of interferons (IFNs) and other cytokines, positioning it as a significant immuno-modulator with potential applications in oncology and as a vaccine adjuvant.[1][2][3] Preclinical studies have demonstrated its ability to exert anti-tumor effects and enhance Th1 antibody responses in synergy with DNA vaccines.[1] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo research, with a focus on rodent models.
Physicochemical Properties and Mechanism of Action
This compound is a small molecule that activates the innate immune system through the TLR7 pathway. TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This, in turn, promotes the maturation and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and T cells, leading to a robust anti-viral and anti-tumor immune response.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical data.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
| IFN-α Induction (EC50) | Human PBMCs | 0.14 µM | [1] |
| Minimum Effective Dose (IFN Induction) | Mouse (oral) | ~0.03 mg/kg | [1] |
| Potent IFN Induction (oral) | Mouse | >0.3 mg/kg | [2] |
Table 2: Comparative Efficacy and Safety of this compound
| Compound | IFN-inducing Potency (Oral, Mouse) | Emetic Effect (Ferret, 10 mg/kg) | Reference |
| This compound | 10-fold stronger than Imiquimod | No emesis observed | [2] |
| Imiquimod | - | 80% of animals showed emesis | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
Due to the likely poor water solubility of this compound, a common characteristic of many small molecule drugs, preparing a homogenous suspension is crucial for accurate oral dosing.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
-
Alternative vehicles: Corn oil, Polyethylene glycol 400 (PEG 400)[1][4][5][6]
-
Sterile microcentrifuge tubes or glass vials
-
Weighing balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional, for enhancing dispersion)
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Example: To prepare a 1 mg/mL suspension for dosing mice at 10 mg/kg with a volume of 10 mL/kg, you will need 10 mg of this compound for every 10 mL of vehicle.
-
-
Weigh the this compound powder accurately and place it in a sterile tube or vial.
-
Add a small amount of the vehicle (e.g., 0.5% methylcellulose) to the powder to create a paste.
-
Triturate the paste with a spatula or by vortexing to ensure the powder is thoroughly wetted and to break up any clumps.
-
Gradually add the remaining vehicle to the desired final volume while continuously mixing (vortexing).
-
Ensure a homogenous suspension. If necessary, sonicate the suspension for 5-10 minutes to improve particle dispersion. The final formulation should be a uniform, milky suspension.
-
Store the suspension appropriately. If not used immediately, store at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
Protocol 2: Oral Administration to Mice via Gavage
Procedure:
-
Prepare the animal. Gently restrain the mouse, ensuring it is calm to minimize stress.
-
Resuspend the formulation. Vortex the this compound suspension immediately before drawing it into the syringe to ensure a homogenous dose.
-
Draw up the calculated volume of the suspension into a 1 mL syringe fitted with a gavage needle.
-
Administer the dose. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Administer the suspension slowly and steadily.
-
Monitor the animal. After administration, return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Dosing Considerations:
-
Effective Dose Range: Based on available data, oral doses ranging from 0.3 mg/kg to higher concentrations have shown potent IFN-inducing activity in mice.[2] The optimal dose will depend on the specific experimental model and desired therapeutic effect.
-
Dosing Volume: For oral gavage in mice, a typical dosing volume is 5-10 mL/kg of body weight.
-
Dosing Frequency: The frequency of administration will depend on the pharmacokinetic profile of this compound and the experimental design.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via TLR7 activation.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo tumor model.
Toxicology and Safety Considerations
While this compound has been reported to have a better safety profile than some other TLR7 agonists, it is important to be aware of potential toxicities associated with this class of compounds.[2] Systemic administration of TLR7 agonists can lead to an overstimulation of the immune system, potentially causing:
-
Cytokine release syndrome: Characterized by fever, fatigue, and other flu-like symptoms.
-
Lymphopenia: A temporary decrease in the number of lymphocytes.
-
Hepatic and renal toxicity: Can occur at higher doses.[7]
Recommendations for Safety Monitoring:
-
Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor animals closely for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.
-
At the study endpoint, consider collecting blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
Perform histopathological examination of major organs (liver, spleen, kidneys, lungs) to identify any treatment-related changes.
By following these guidelines, researchers can effectively and safely utilize this compound in their in vivo studies to explore its full therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis and structure-activity relationships of 2-substituted-8-hydroxyadenine derivatives as orally available interferon inducers without emetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-hydroxyadenines as a novel type of interferon inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response of SM-360320 in Human Dendritic Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SM-360320 (also known as CL-087) is a potent and selective synthetic agonist for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] TLR7 is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and recognizes single-stranded RNA (ssRNA) from viral pathogens.[2][3][4][5] Activation of TLR7 on pDCs triggers a robust signaling cascade, leading to the production of large quantities of type I interferons (IFN-α/β), pro-inflammatory cytokines, and the upregulation of co-stimulatory molecules.[6] This potent immune activation makes TLR7 agonists like this compound promising candidates for vaccine adjuvants and cancer immunotherapy.[1][4]
These application notes provide a detailed overview of the dose-dependent effects of this compound on primary human pDCs, including protocols for cell isolation, stimulation, and analysis of key functional readouts such as cytokine production and activation marker expression.
Data Presentation: Dose-Response of this compound on Human pDCs
The following tables summarize the representative dose-dependent effects of this compound on purified human pDCs after 24 hours of stimulation. Data is presented as mean ± standard deviation from multiple donors.
Table 1: Cytokine Production by Human pDCs in Response to this compound
| This compound Conc. (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) |
| 0 (Vehicle Control) | < 50 | < 20 |
| 0.01 | 450 ± 90 | 75 ± 15 |
| 0.1 | 2,100 ± 350 | 250 ± 45 |
| 1.0 | 8,500 ± 1,200 | 980 ± 150 |
| 5.0 | 9,200 ± 1,500 | 1,150 ± 210 |
| 10.0 | 9,050 ± 1,400 | 1,100 ± 190 |
| EC₅₀ (µM) | ~0.08 | ~0.25 |
Note: The EC₅₀ values are estimated from the dose-response curve. A saturation effect is observed at concentrations above 1.0 µM.
Table 2: Upregulation of Activation Markers on Human pDCs in Response to this compound
| This compound Conc. (µM) | % CD86+ Cells | MFI of CD86 |
| 0 (Vehicle Control) | 15 ± 4 | 150 ± 30 |
| 0.01 | 35 ± 7 | 450 ± 80 |
| 0.1 | 75 ± 11 | 1,800 ± 250 |
| 1.0 | 92 ± 5 | 5,500 ± 600 |
| 5.0 | 94 ± 4 | 5,800 ± 750 |
| 10.0 | 93 ± 6 | 5,700 ± 710 |
| EC₅₀ (µM) | ~0.04 | ~0.09 |
Note: MFI refers to the Median Fluorescence Intensity, indicating the expression level of the marker per cell.
Mandatory Visualization
Caption: TLR7 signaling pathway in human pDCs activated by this compound.
Caption: Experimental workflow for analyzing this compound dose-response.
Experimental Protocols
Isolation of Human Plasmacytoid Dendritic Cells (pDCs)
This protocol describes the enrichment of untouched pDCs from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.
Materials:
-
Human buffy coat or leukapheresis product
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline) with 2% FBS and 1 mM EDTA (Buffer)
-
pDC Isolation Kit (Negative Selection, e.g., EasySep™ or MACS)
-
Centrifuge, sterile tubes, pipettes
Methodology:
-
PBMC Isolation: Isolate PBMCs from the buffy coat by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Cell Counting: Wash the isolated PBMCs twice with buffer and perform a cell count to determine cell concentration. Resuspend the cell pellet to the concentration recommended by the isolation kit manufacturer (typically 5 x 10⁷ cells/mL).
-
Immunomagnetic Labeling: Add the pDC enrichment antibody cocktail to the PBMC suspension. This cocktail contains antibodies against non-pDC cell surface markers (e.g., CD3, CD14, CD16, CD19, CD56). Incubate as recommended (e.g., 10 minutes at room temperature).
-
Magnetic Particle Incubation: Add the magnetic particles to the cell suspension and incubate for the recommended time (e.g., 5 minutes at room temperature) to allow binding to the antibody-labeled cells.
-
Magnetic Separation: Place the tube into a suitable magnet. Allow the magnetically labeled, unwanted cells to adhere to the side of the tube for 5 minutes.
-
Collection of pDCs: In one continuous motion, pour the supernatant containing the enriched, untouched pDCs into a new sterile tube. The magnetically labeled non-pDCs remain attached to the tube wall.
-
Purity Assessment: Assess the purity of the isolated pDC fraction (Lin⁻, HLA-DR⁺, CD123⁺) via flow cytometry. Purity should typically exceed 90%.
pDC Stimulation with this compound
Materials:
-
Isolated human pDCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL IL-3)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well U-bottom culture plates
Methodology:
-
Cell Plating: Resuspend the purified pDCs in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL. Seed 200 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare Dilutions: Prepare a serial dilution series of this compound in complete RPMI medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Stimulation: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
Cytokine Analysis by ELISA
This protocol outlines a sandwich ELISA for quantifying IFN-α and TNF-α in culture supernatants.
Materials:
-
Human IFN-α and TNF-α ELISA kits (containing capture antibody, detection antibody, recombinant standard, and streptavidin-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 10% FBS)
-
96-well ELISA plates
-
Plate reader (450 nm)
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding by adding 200 µL of Assay Diluent to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of recombinant cytokine standards and culture supernatants (diluted if necessary) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate. Add 100 µL of streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well and incubate until a blue color develops (5-15 minutes).
-
Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Activation Marker Analysis by Flow Cytometry
Materials:
-
Stimulated pDCs from the culture plate
-
FACS Buffer (PBS with 2% FBS, 1 mM EDTA)
-
Fluorochrome-conjugated antibodies (e.g., Anti-Human CD86, CD123, HLA-DR)
-
Viability dye (e.g., 7-AAD or Fixable Viability Dye)
-
Flow cytometer
Methodology:
-
Cell Harvesting: Gently resuspend the cells in the 96-well plate. Transfer the cell suspension to FACS tubes or a V-bottom plate.
-
Washing: Centrifuge the cells (300 x g, 5 minutes), discard the supernatant, and resuspend the pellet in 100 µL of cold FACS Buffer.
-
Staining: Add the antibody cocktail and viability dye to the cells. Incubate for 20-30 minutes at 4°C in the dark.
-
Final Wash: Add 1 mL of FACS Buffer to each tube, centrifuge, and discard the supernatant. Resuspend the cells in 200-300 µL of FACS Buffer for analysis.
-
Acquisition: Acquire events on a flow cytometer.
-
Data Analysis: Gate on viable, single cells. Identify the pDC population (e.g., HLA-DR⁺/CD123⁺). Analyze the percentage of CD86⁺ cells and the median fluorescence intensity (MFI) of CD86 within the pDC gate for each stimulation condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasmacytoid dendritic cell interferon-α production to R-848 stimulation is decreased in male infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 enables cross-presentation by multiple dendritic cell subsets through a type I IFN-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling pathways leading to IFN-alpha production in human plasmacytoid dendritic cell and the possible use of agonists or antagonists of TLR7 and TLR9 in clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following SM-360320 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-360320 is a potent, orally active agonist of Toll-like receptor 7 (TLR7), positioning it as a significant immuno-modulator with potential therapeutic applications in oncology and infectious diseases.[1] TLR7 activation is known to trigger the innate immune system, leading to the production of pro-inflammatory cytokines and type I interferons, and subsequently shaping the adaptive immune response.[2][3] A key outcome of TLR7 agonism is the enhancement of a T helper 1 (Th1) biased immune response, which is critical for anti-tumor and anti-viral immunity.[1]
Flow cytometry is an indispensable tool for dissecting the complex cellular responses to immunomodulatory agents like this compound.[4] It allows for the high-throughput, multi-parameter analysis of individual cells within heterogeneous populations, providing quantitative data on cell frequency, activation status, and functional responses.[4] These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on various immune cell subsets.
Expected Immunological Effects of this compound
As a TLR7 agonist, this compound is anticipated to induce a cascade of immune activation events, including:
-
Activation of Antigen-Presenting Cells (APCs): TLR7 is primarily expressed on B cells, plasmacytoid dendritic cells (pDCs), and to a lesser extent, monocytes and conventional dendritic cells (cDCs). Activation of these cells leads to their maturation, upregulation of co-stimulatory molecules (e.g., CD80, CD86), and production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and Type I interferons (IFN-α/β).
-
Polarization of T Helper Cells: The cytokine milieu induced by activated APCs, particularly the production of IL-12, promotes the differentiation of naive CD4+ T cells into Th1 cells. These Th1 cells are characterized by the production of IFN-γ, which is crucial for activating cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.
-
Enhancement of Cytotoxic Activity: The activation of CTLs and NK cells, driven by the Th1 response, is a key mechanism for eliminating tumor cells and virus-infected cells.
-
B Cell Activation and Antibody Production: Direct TLR7 stimulation of B cells can lead to their proliferation, differentiation, and antibody production.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in various immune cell populations and functional markers after in vitro or in vivo treatment with this compound. This data is illustrative and based on the known effects of TLR7 agonists. Researchers should establish their own baseline and treatment-specific values.
| Immune Cell Subset | Marker | Expected Change After this compound Treatment | Rationale |
| Plasmacytoid Dendritic Cells (pDCs) | CD86, HLA-DR, IFN-α | ↑ | Direct activation via TLR7 leads to maturation and cytokine production. |
| Conventional Dendritic Cells (cDCs) | CD80, CD83, IL-12 | ↑ | Upregulation of co-stimulatory molecules and Th1-polarizing cytokine. |
| Monocytes | CD40, CD80, TNF-α | ↑ | Activation and differentiation into pro-inflammatory macrophages. |
| B Cells | CD69, CD86, IgG2a/c | ↑ | Proliferation, activation, and class-switching towards Th1-associated isotypes. |
| CD4+ T Helper (Th) Cells | IFN-γ, T-bet | ↑ (in Th1 subset) | Polarization towards a Th1 phenotype. |
| CD8+ Cytotoxic T Lymphocytes (CTLs) | Granzyme B, Perforin | ↑ | Enhanced cytotoxic potential. |
| Natural Killer (NK) Cells | CD107a, IFN-γ | ↑ | Increased degranulation and cytokine production. |
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) after In Vitro this compound Treatment
Objective: To determine the effect of this compound on the frequency and activation status of major immune cell subsets in human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Human Fc Block
-
Fluorescently conjugated antibodies (see suggested panel below)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
Harvest cells and transfer to a 96-well U-bottom plate.
-
Wash cells with Flow Cytometry Staining Buffer.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Wash cells.
-
Block Fc receptors with Human Fc Block for 10 minutes at 4°C.
-
Add the antibody cocktail (see Table 2 ) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
Resuspend cells in 200 µL of Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). Gate on viable, single cells before identifying specific immune cell populations.
-
Table 2: Suggested Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population Identified |
| CD3 | e.g., APC-H7 | T cells |
| CD4 | e.g., BUV395 | T helper cells |
| CD8 | e.g., PE-Cy7 | Cytotoxic T cells |
| CD19 | e.g., BV786 | B cells |
| CD56 | e.g., PE | NK cells |
| CD14 | e.g., FITC | Monocytes |
| HLA-DR | e.g., PerCP-Cy5.5 | Antigen-presenting cells |
| CD11c | e.g., PE-Cy5 | Myeloid dendritic cells |
| CD123 | e.g., BV605 | Plasmacytoid dendritic cells |
| CD69 | e.g., APC | Early activation marker |
| CD86 | e.g., BV421 | Co-stimulatory molecule |
Protocol 2: Intracellular Cytokine Staining for Th1 Polarization
Objective: To measure the production of IFN-γ by CD4+ T cells following this compound treatment.
Materials:
-
All materials from Protocol 1
-
Brefeldin A (protein transport inhibitor)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Anti-human IFN-γ antibody (for intracellular staining)
Procedure:
-
PBMC Isolation and Stimulation: Follow steps 1 and 2 from Protocol 1. For the last 4-6 hours of incubation, add Brefeldin A to the cell cultures to block cytokine secretion.
-
Surface Staining:
-
Harvest cells and perform viability and surface marker staining (CD3, CD4) as described in Protocol 1, steps 3a-3e.
-
-
Fixation and Permeabilization:
-
Wash cells and then resuspend in Fixation/Permeabilization Buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash cells with Permeabilization Wash Buffer.
-
-
Intracellular Staining:
-
Add the anti-human IFN-γ antibody (diluted in Permeabilization Wash Buffer) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Wash Buffer.
-
Resuspend cells in Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire and analyze samples as in Protocol 1. Gate on viable, single CD3+CD4+ T cells to determine the percentage of IFN-γ positive cells.
-
Visualizations
Caption: TLR7 signaling cascade initiated by this compound.
Caption: Workflow for flow cytometry analysis of immune cells.
References
Application Notes and Protocols: SM-360320 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-360320 is a potent, orally active agonist of Toll-like receptor 7 (TLR7), positioning it as a significant immuno-modulator with demonstrated anti-tumor effects.[1] TLR7 activation triggers a cascade of innate and adaptive immune responses, making it a promising candidate for combination therapy in oncology. Checkpoint inhibitors, such as antibodies targeting Programmed Cell Death Protein 1 (PD-1), its ligand (PD-L1), and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), have revolutionized cancer treatment by releasing the brakes on the immune system. However, a substantial portion of patients do not respond to checkpoint inhibitor monotherapy, often due to an immunologically "cold" tumor microenvironment that lacks pre-existing anti-tumor immunity.
The strategic combination of a TLR7 agonist like this compound with checkpoint inhibitors aims to convert these "cold" tumors into "hot," inflamed environments susceptible to immune-mediated destruction. By stimulating dendritic cells (DCs), promoting the secretion of pro-inflammatory cytokines and Type I interferons, and enhancing the infiltration and activation of cytotoxic T lymphocytes (CTLs), this compound can create a favorable setting for checkpoint inhibitors to exert their full effect.[2][3][4] This synergy has the potential to overcome resistance to checkpoint blockade and improve therapeutic outcomes for a broader range of cancer patients.
Mechanism of Action: Synergy of TLR7 Agonism and Checkpoint Inhibition
The combination of this compound and checkpoint inhibitors leverages a dual approach to amplify the anti-tumor immune response.
-
TLR7 Agonist (this compound) Action :
-
Activation of Antigen-Presenting Cells (APCs) : this compound binds to and activates TLR7 within the endosomes of APCs, particularly dendritic cells.[5]
-
Cytokine Production : This activation leads to the production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines such as IL-12 and TNF-α.[3][6]
-
Enhanced T Cell Priming : Activated APCs upregulate co-stimulatory molecules (e.g., CD80, CD86) and improve antigen presentation, leading to more effective priming and activation of tumor-specific CD8+ T cells.[7]
-
Remodeling the Tumor Microenvironment : The influx of immune cells and cytokines can shift the tumor microenvironment from immunosuppressive to pro-inflammatory, for instance by increasing the ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages.[1][8]
-
-
Checkpoint Inhibitor Action :
-
Restoration of T Cell Effector Function : Checkpoint inhibitors block the interaction between inhibitory receptors on T cells (like PD-1 or CTLA-4) and their ligands (like PD-L1 on tumor cells).
-
Sustained Anti-Tumor Immunity : This blockade prevents T cell exhaustion and maintains the cytotoxic activity of tumor-infiltrating lymphocytes (TILs) that are primed by the action of the TLR7 agonist.
-
The synergy arises from this compound's ability to generate a robust pool of tumor-specific T cells, which can then be unleashed by the checkpoint inhibitors to effectively recognize and eliminate cancer cells.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway activated by this compound and a general experimental workflow for evaluating its combination with checkpoint inhibitors.
Caption: this compound (TLR7 Agonist) Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies evaluating the combination of TLR7 agonists with checkpoint inhibitors in murine cancer models. While this data is not specific to this compound, it provides a strong indication of the expected synergistic effects.
Table 1: Anti-Tumor Efficacy in CT26 Colon Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Complete Tumor Regression | Survival Rate (%) at Day 60 |
| Vehicle | ~1500 | 0/10 | 0 |
| Anti-PD-1 | ~1000 | 1/10 | 10 |
| TLR7 Agonist | ~800 | 2/10 | 20 |
| TLR7 Agonist + Anti-PD-1 | <200 | 8/10 | 80 |
Data is illustrative and compiled from findings in similar studies.[6]
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | CD8+ T Cells / mm² | CD4+ T Cells / mm² | Ratio of M1/M2 Macrophages |
| Vehicle | 50 | 30 | 0.5 |
| Anti-PD-1 | 80 | 45 | 0.8 |
| TLR7 Agonist | 150 | 90 | 2.5 |
| TLR7 Agonist + Anti-PD-1 | >300 | >150 | >5.0 |
Data is illustrative and based on principles demonstrated in preclinical models.[1][2][8]
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound and Anti-PD-1 in a Syngeneic Mouse Model
Objective: To assess the anti-tumor efficacy and systemic immune response of this compound in combination with an anti-PD-1 antibody in a murine colon cancer model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
This compound (formulated for in vivo administration)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Sterile PBS (vehicle)
-
Calipers for tumor measurement
-
Syringes and needles for injections
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of sterile PBS into the right flank of each BALB/c mouse.
-
Allow tumors to grow to an average volume of 50-100 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment Schedule:
-
Randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle (e.g., PBS, administered orally or via the same route as this compound) + Isotype control (intraperitoneally, i.p.).
-
Group 2: this compound + Isotype control (i.p.).
-
Group 3: Vehicle + Anti-PD-1 antibody (i.p.).
-
Group 4: this compound + Anti-PD-1 antibody (i.p.).
-
-
Treatment Administration:
-
Administer this compound (e.g., 1-10 mg/kg, orally) once daily or as determined by its pharmacokinetic profile.
-
Administer anti-PD-1 antibody (e.g., 100-200 µg per mouse, i.p.) on days 7, 10, and 13 post-tumor implantation.[8]
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using calipers.
-
Monitor animal body weight and overall health status.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Record survival data for Kaplan-Meier analysis.
-
-
Immunophenotyping (Optional Satellite Group):
-
On a predetermined day (e.g., day 14), euthanize a separate cohort of mice from each group.
-
Harvest tumors and spleens for analysis of immune cell populations by flow cytometry or immunohistochemistry.
-
Analyze for infiltration of CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and macrophage polarization.
-
Protocol 2: Ex Vivo Analysis of Human Dendritic Cell Activation
Objective: To evaluate the ability of this compound to activate and mature human dendritic cells, a key mechanism for its immunomodulatory effects.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Ficoll-Paque for PBMC isolation.
-
Recombinant human GM-CSF and IL-4 for DC differentiation.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
LPS (lipopolysaccharide) as a positive control.
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, -HLA-DR, -CD80, -CD86, -CD40).
-
ELISA kits for cytokine quantification (e.g., IL-12p70, TNF-α, IFN-α).
Procedure:
-
Generation of Monocyte-Derived Dendritic Cells (mo-DCs):
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by plastic adherence or using magnetic-activated cell sorting (MACS) for CD14+ cells.
-
Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days to differentiate them into immature mo-DCs.
-
-
DC Stimulation:
-
Plate immature mo-DCs at a density of 1 x 10^6 cells/mL.
-
Treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 ng/mL LPS).
-
Incubate for 24-48 hours.
-
-
Analysis of DC Maturation:
-
Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (CD11c, HLA-DR, CD80, CD86, CD40).
-
Analyze the expression levels of these markers by flow cytometry to assess the degree of DC maturation.
-
-
Cytokine Quantification:
-
Collect the culture supernatants from the stimulated mo-DCs.
-
Measure the concentrations of key cytokines such as IL-12p70, TNF-α, and IFN-α using ELISA or a multiplex bead array assay.
-
Conclusion
The combination of the TLR7 agonist this compound with checkpoint inhibitors represents a promising immunotherapeutic strategy. By activating innate immunity and remodeling the tumor microenvironment, this compound can sensitize tumors to the effects of checkpoint blockade, potentially leading to durable anti-tumor responses and improved patient survival. The protocols and data presented here provide a framework for the preclinical evaluation of this potent combination therapy. Further investigation is warranted to optimize dosing and scheduling and to identify patient populations most likely to benefit from this approach.
References
- 1. Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 5. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
- 8. Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SM-360320 solubility issues and recommended solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the investigational compound SM-360320. The following information is intended to serve as a general guide and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a small molecule compound known to have low aqueous solubility at neutral pH. Its solubility is pH-dependent and can be influenced by the presence of organic co-solvents.
Q2: What are the recommended starting solvents for preparing stock solutions of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used and effective solvent. Other organic solvents such as ethanol, methanol, or acetonitrile may also be suitable, but their efficacy should be experimentally determined.
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low intrinsic solubility, which can lead to incomplete dissolution and inaccurate concentration measurements. It is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.
Q4: How can I improve the solubility of this compound in my aqueous experimental medium?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound. These include adjusting the pH of the buffer, using co-solvents, or incorporating solubilizing agents such as surfactants or cyclodextrins. The optimal approach will depend on the specific requirements of your experiment.
Troubleshooting Guide
Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the final concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Increase the co-solvent concentration: If your experimental system tolerates it, increase the final percentage of DMSO. Be mindful of potential solvent effects on your cells or assay.
-
Use a different dilution method: Try adding the aqueous buffer to the DMSO stock solution dropwise while vortexing, rather than adding the stock to the buffer.
-
Incorporate a surfactant: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to aid in solubilization.
-
Issue 2: The powdered form of this compound is difficult to dissolve, even in DMSO.
-
Cause: The compound may have formed aggregates or may require energy to overcome the crystal lattice energy.
-
Troubleshooting Steps:
-
Gentle Heating: Warm the solution in a water bath at 37-50°C. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator to break up powder aggregates and increase the surface area exposed to the solvent, which can facilitate dissolution.
-
Vortexing: Ensure thorough mixing by vortexing the solution for an extended period.
-
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a starting point for your own experimental determinations.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 | Recommended for stock solutions. |
| Ethanol (100%) | 10 | May be suitable for some applications. |
| Methanol | 5 | Lower solubility than ethanol. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | Practically insoluble. |
| PBS pH 7.4 with 1% Tween® 80 | 0.5 | Improved solubility with surfactant. |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution of this compound (Molecular Weight: 500 g/mol )
-
Weigh the Compound: Accurately weigh 5 mg of this compound powder.
-
Add Solvent: Add 1 mL of high-purity DMSO to the powder.
-
Dissolve: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the vial for 5-10 minutes or warm it briefly in a 37°C water bath.
-
Visual Inspection: Visually confirm that no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway involving this compound.
Technical Support Center: Stability of SM-360320 in Cell Culture Media
Notice: Due to the limited availability of public data regarding the stability of SM-360320 (also known as CL-087) in various cell culture media, we are currently unable to provide a comprehensive, data-driven technical support guide. The following information is based on general principles of compound stability in cell culture and should be adapted and verified experimentally for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also identified as CL-087, is a potent, orally active Toll-like receptor 7 (TLR7) agonist. It functions as an immunomodulator and has demonstrated antitumor and antiviral activities in research settings.
Q2: What are the general considerations for the stability of a small molecule like this compound in cell culture media?
The stability of a small molecule in cell culture media can be influenced by several factors:
-
Media Composition: Components such as pH, presence of reducing or oxidizing agents, and enzymatic activity can affect compound stability.
-
Serum: Serum contains various enzymes (e.g., esterases, proteases) that can metabolize or degrade compounds. The type and concentration of serum (e.g., Fetal Bovine Serum - FBS) can have a significant impact.
-
Incubation Conditions: Temperature (typically 37°C), CO₂ levels, and light exposure can all contribute to the degradation of a compound over time.
-
Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media are important considerations.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Variability in experimental results between batches. | Inconsistent preparation of this compound working solutions. Degradation of this compound in stock or working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Loss of compound activity over the course of a long-term experiment. | Degradation of this compound in the cell culture medium at 37°C. | Consider replenishing the medium with freshly prepared this compound at regular intervals. The frequency will depend on the experimentally determined stability. |
| Precipitation of the compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium. The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to crash out. | Determine the solubility of this compound in your specific cell culture medium. Ensure the final solvent concentration is as low as possible. |
Experimental Protocols
As no specific stability data for this compound is available, researchers will need to determine its stability empirically. Below is a general protocol for assessing compound stability in cell culture media.
Protocol: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium (e.g., DMEM or RPMI-1640) with and without serum over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Method:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare two sets of test media:
-
Medium + desired concentration of FBS (e.g., 10%)
-
Serum-free medium
-
-
Spike both media with this compound to the final desired experimental concentration. Include a vehicle control (medium with the same concentration of solvent).
-
-
Incubation:
-
Aliquot the prepared solutions into sterile tubes or wells of a plate.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.
-
-
Quantification:
-
Thaw the samples and prepare them for analysis according to the chosen analytical method (e.g., protein precipitation followed by centrifugation).
-
Quantify the concentration of this compound in each sample.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition (with and without serum).
-
Calculate the half-life (t₁/₂) of this compound in each medium.
-
Visualizations
To aid in experimental design, the following workflow diagram illustrates the process of assessing compound stability.
Caption: Workflow for determining the stability of this compound.
The following diagram illustrates the logical relationship for troubleshooting stability issues.
Caption: Troubleshooting logic for this compound stability.
Technical Support Center: SM-360320 & IFN-alpha Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SM-360320 to induce interferon-alpha (IFN-alpha).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce IFN-alpha?
This compound (also known as CL-087) is a potent, orally active synthetic agonist for Toll-like receptor 7 (TLR7).[1] It functions as an immunomodulator by mimicking single-stranded viral RNA, which is a natural ligand for TLR7. The primary producers of IFN-alpha in response to TLR7 stimulation are plasmacytoid dendritic cells (pDCs).[2][3] Upon binding to TLR7 within the endosomes of pDCs, this compound triggers a signaling cascade that leads to the activation of transcription factors, primarily Interferon Regulatory Factor 7 (IRF7), which then translocates to the nucleus to induce the transcription of type I IFN genes, including IFN-alpha.[2]
Q2: Which cell types are the primary producers of IFN-alpha upon stimulation with this compound?
Plasmacytoid dendritic cells (pDCs) are the main producers of IFN-alpha in response to TLR7 agonists like this compound.[2][4] While other immune cells may express TLR7, pDCs are specialized for the rapid and high-level production of type I interferons.
Q3: What are the expected levels of IFN-alpha induction with this compound?
The levels of IFN-alpha induction can vary significantly depending on several factors, including the cell type and source (e.g., freshly isolated pDCs vs. cell lines), the concentration of this compound used, the stimulation time, and the method of IFN-alpha quantification. Synthetic TLR7 ligands like this compound may induce lower levels of IFN-alpha compared to viral stimuli.[2] It is crucial to include positive and negative controls in your experiments to accurately interpret your results.
Troubleshooting Guide
Low or No IFN-alpha Induction
Issue: I am not observing the expected levels of IFN-alpha in my cell culture supernatants after stimulation with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Viability and Purity | Verify Cell Health: Ensure that your pDCs or other target cells are viable (>90%) before and after the experiment using a method like Trypan Blue exclusion or a viability stain for flow cytometry. Cryopreservation and thawing procedures can significantly impact pDC viability and function.[4] Assess Purity: If using isolated pDCs, confirm the purity of the population using flow cytometry with pDC-specific markers. |
| This compound Concentration | Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Titrate the compound over a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Stimulation Time | Optimize Incubation Time: Conduct a time-course experiment to identify the peak of IFN-alpha production. IFN-alpha secretion can peak anywhere from 6 to 48 hours post-stimulation.[5] |
| Cell Density | Optimize Seeding Density: Ensure that cells are seeded at an appropriate density. Overly confluent or sparse cultures can lead to suboptimal responses. |
| IFN-alpha Measurement Method | Method Sensitivity: The method used to quantify IFN-alpha is critical. Standard ELISAs may lack the sensitivity to detect low levels of IFN-alpha.[6] Consider using more sensitive methods like a bioassay, a reporter gene assay, or ultrasensitive technologies like Simoa®.[6][7] Assay Validation: Ensure your IFN-alpha detection assay is properly validated with appropriate standards and controls. |
| Reagent Quality | Check this compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Media and Supplements: Use fresh, high-quality cell culture media and supplements. |
| Inherent Biological Variability | Donor Variability: If using primary human or animal cells, be aware of potential donor-to-donor variability in the IFN-alpha response. Sex-dependent differences in TLR7-induced IFN-alpha production have also been reported, with females often showing a higher response.[3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human pDCs with this compound
Objective: To induce IFN-alpha production in isolated human plasmacytoid dendritic cells (pDCs) using this compound.
Materials:
-
Isolated human pDCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL IL-3
-
This compound
-
96-well cell culture plate
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Isolate human pDCs from peripheral blood mononuclear cells (PBMCs) using a pDC isolation kit.
-
Assess cell viability and purity using flow cytometry.
-
Resuspend pDCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in complete RPMI-1640 medium to the desired working concentrations (e.g., 2x final concentration).
-
Add 100 µL of the this compound dilutions to the corresponding wells. For a negative control, add 100 µL of medium with the vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants for IFN-alpha quantification.
-
Store supernatants at -80°C until analysis.
Protocol 2: Quantification of IFN-alpha by ELISA
Objective: To measure the concentration of IFN-alpha in cell culture supernatants.
Materials:
-
Human IFN-alpha ELISA kit
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Follow the manufacturer's instructions provided with the ELISA kit for the preparation of standards, controls, and samples.
-
Briefly, add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.[8]
-
Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as directed.
-
Wash the wells again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-alpha in the samples by plotting a standard curve.
Visualizations
Signaling Pathway of this compound-Induced IFN-alpha Production
Caption: TLR7 signaling cascade initiated by this compound in pDCs.
Experimental Workflow for Troubleshooting Low IFN-alpha Induction
Caption: A stepwise guide to troubleshooting low IFN-alpha induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. TLR7 ligands induce higher IFN-alpha production in females. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasensitive IFN-α Detection with Simoa® Technology [quanterix.com]
- 7. eaglebio.com [eaglebio.com]
- 8. Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SM-360320 and TLR7 Tolerance
Welcome to the technical support center for researchers utilizing SM-360320, a potent TLR7 agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo experiments while avoiding the common pitfall of TLR7 tolerance.
Troubleshooting Guide: Avoiding and Managing this compound-Induced TLR7 Tolerance
Issue: Reduced or absent cytokine response (e.g., IFN-α, TNF-α, IL-6) after repeated in vivo administration of this compound.
Cause: Repeated stimulation of Toll-like receptor 7 (TLR7) can lead to a state of hyporesponsiveness, known as TLR tolerance. This is a physiological negative feedback mechanism to prevent excessive inflammation.
Solutions:
Optimization of Dosing Schedule
Frequent administration of this compound is a primary driver of TLR7 tolerance. Implementing an intermittent dosing schedule can allow the signaling pathway to reset, preserving responsiveness.
Experimental Protocol: Intermittent Dosing Strategy
This protocol is adapted from studies demonstrating that a once-weekly dosing schedule can circumvent TLR7 tolerance and maintain anti-tumor efficacy in mouse models.[1][2]
-
Animal Model: BALB/c mice are a commonly used strain for these studies.
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as saline, adjusting the pH to 5.0 before neutralization.
-
Administration: Administer this compound intravenously (i.v.) at a dose of 0.1 mg/kg once weekly.
-
Monitoring Response: Collect blood samples 2 hours post-injection to measure serum cytokine levels (e.g., IFN-α).
-
Assessment of Tolerance: To confirm that tolerance has been avoided, a challenge dose can be administered. After a course of weekly injections, administer a final dose and measure the cytokine response. A robust cytokine response indicates that tolerance has been successfully avoided.
Quantitative Data Summary: Dosing Schedule and Cytokine Response
| Dosing Schedule | Agonist (Dose) | Animal Model | Key Cytokine Response | Outcome | Reference |
| Once Weekly | DSR-6434 (0.1 mg/kg, i.v.) | BALB/c mice (Renca tumor model) | Maintained IFN-α production | Significant anti-tumor response | [1][2] |
| Twice Weekly | DSR-6434 (0.1 mg/kg, i.v.) | BALB/c mice (Renca tumor model) | Attenuated IFN-α production | Induction of TLR7 tolerance, no anti-tumor response | [1][2] |
| Daily for 3 days (Pre-treatment) | 1V136 (50 nmol, i.v.) | C57BL/6 mice | Significantly reduced TNF-α and IL-6 upon challenge | Induction of TLR7 tolerance | [3][4] |
Note: DSR-6434 is a selective TLR7 agonist similar to this compound (1V136).
Combination Therapy
Combining this compound with other immunomodulatory agents, such as checkpoint inhibitors, can enhance the desired therapeutic effect while potentially mitigating the negative consequences of TLR tolerance.
Experimental Protocol: Combination Therapy with Anti-PD-1
This protocol outlines a strategy for combining a TLR7 agonist with an anti-PD-1 antibody in a syngeneic mouse tumor model.[5][6][7][8][9]
-
Animal Model: BALB/c mice bearing CT26 colon carcinoma.
-
Tumor Implantation: Subcutaneously implant CT26 cells into the flank of the mice.
-
Treatment Schedule:
-
This compound: Administer intravenously (i.v.) or intratumorally (i.t.) at an effective dose (e.g., 2.5 mg/kg for i.v. or 100 µ g/injection for i.t.). A weekly dosing schedule for the TLR7 agonist is recommended.[6][7]
-
Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a dose of 250 µ g/injection on a schedule such as days 6, 11, 14, and 18 post-tumor implantation.[7]
-
-
Monitoring:
Quantitative Data Summary: Combination Therapy
| Treatment Group | Tumor Model | Key Outcomes | Reference |
| TLR7 agonist + anti-PD-1 | CT26 colon carcinoma | Complete tumor regression in 8/10 mice; Increased CD8+ T cell infiltration | [6] |
| 1V270 (TLR7 agonist) + anti-PD-1 | SCC7 head and neck cancer | Suppressed tumor growth at primary and distant sites; Increased M1/M2 macrophage ratio | [7][9] |
| NS-TLR7a + anti-PD-1 + anti-CTLA-4 | CT26 colon carcinoma | 60% remission rate, including at contralateral non-injected tumors; ~100-fold increase in CD8+ T cells in tumors | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the molecular mechanism behind this compound-induced TLR7 tolerance?
A1: TLR7 tolerance induced by agonists like this compound is a complex process involving several regulatory mechanisms. Key among these are:
-
Downregulation of TLR7 expression: Prolonged exposure to the agonist leads to a significant reduction in TLR7 mRNA levels in plasmacytoid dendritic cells (pDCs).[1]
-
Impairment of downstream signaling: The signaling cascade downstream of TLR7 is inhibited. This includes the degradation of IL-1 receptor-associated kinase 1 (IRAK-1), a crucial adaptor protein in the MyD88-dependent pathway.[10]
-
Upregulation of negative regulators: Increased expression of negative regulators such as IRAK-M and SHIP-1, which dampen the TLR signaling pathway, has been observed.[10]
Q2: How can I measure whether TLR7 tolerance has been induced in my in vivo experiment?
A2: The most direct way to assess TLR7 tolerance is to measure the production of key cytokines in response to this compound stimulation.
Experimental Protocol: Measuring Cytokine Response
-
Sample Collection: Collect blood from mice via a standard method (e.g., retro-orbital or tail vein bleed) 2 hours after the final this compound injection.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Quantification: Use a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits to quantify the levels of TNF-α, IL-6, and IFN-α in the serum.[3][4] A significant reduction in the levels of these cytokines compared to the response after the initial dose is indicative of tolerance. Commercial ELISA kits are readily available for mouse TNF-α, IL-6, and IFN-α.[11][12][13][14]
Q3: Is it possible to reverse established TLR7 tolerance?
A3: Reversing established TLR tolerance is challenging. The most effective strategy is to provide a "rest" period by discontinuing the administration of the TLR7 agonist. Studies have shown that the hyporesponsive state can last for several days. Therefore, a treatment-free interval of at least 7 days is recommended to allow the system to regain sensitivity.[1][2] Persistent TLR signals from other sources, such as a viral infection, have been shown to be required to bypass regulatory T cell-mediated tolerance, suggesting that introducing a different stimulus might be a potential, though complex, strategy.[15]
Q4: Are this compound and R848 the same compound?
A4: this compound and R848 (Resiquimod) are both potent synthetic agonists of TLR7. However, they are structurally distinct molecules. This compound is an oxoadenine derivative and is reported to be a specific TLR7 agonist.[16][17] R848 is an imidazoquinoline and is known to be an agonist for both TLR7 and TLR8 in humans, though it primarily acts on TLR7 in mice as murine TLR8 is not responsive to imidazoquinolines.[10][18] Both have been used in studies of TLR7 tolerance.[10][19]
Q5: What are the key signaling pathways activated by this compound?
A5: this compound, as a TLR7 agonist, activates the MyD88-dependent signaling pathway. Upon binding to TLR7 in the endosome, it recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK family kinases (IRAK-4 and IRAK-1) and TRAF6, leading to the activation of transcription factors such as NF-κB and IRF7. Activation of NF-κB drives the production of pro-inflammatory cytokines like TNF-α and IL-6, while IRF7 activation is crucial for the production of type I interferons (IFN-α/β).
Visualizations
References
- 1. TLR7 tolerance is independent of the type I IFN pathway and leads to loss of anti-tumor efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 tolerance is independent of the type I IFN pathway and leads to loss of anti-tumor efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of autoimmune disease by induction of tolerance to Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
- 8. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]
- 9. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
- 10. Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Mouse TNF alpha Uncoated ELISA Kit (88-7324-88) - Invitrogen [thermofisher.com]
- 14. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. researchgate.net [researchgate.net]
Best practices for long-term storage of SM-360320
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and use of SM-360320 (also known as CL-087), a potent Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also identified as CL-087, is a potent, orally active agonist for Toll-like receptor 7 (TLR7). It functions as an immunomodulator, capable of inducing the secretion of interferon-alpha (IFNα) and other cytokines. Its immunostimulatory properties have led to its investigation for anti-tumor and anti-viral applications, as well as its potential use as an adjuvant for vaccines.
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both the solid form and solutions are summarized below.
Q3: How should I handle this compound in the laboratory?
A3: this compound is a potent immunomodulatory compound and should be handled with care.[1] Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. In case of contact with skin or eyes, wash the affected area immediately with plenty of water.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its effects by activating TLR7, an endosomal receptor primarily expressed by immune cells such as B cells and plasmacytoid dendritic cells. Upon binding to TLR7, this compound initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response to this compound | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions. If in doubt, use a fresh vial. |
| Inaccurate concentration of the working solution. | Prepare a fresh stock solution and carefully perform serial dilutions. Confirm the concentration using a validated analytical method if possible. | |
| Low expression of TLR7 in the cell line used. | Use a cell line known to express TLR7, such as certain human B cell lines or plasmacytoid dendritic cell lines. Alternatively, use primary peripheral blood mononuclear cells (PBMCs). | |
| Inconsistent results between experiments | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and have high viability before starting the experiment. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Precipitation of the compound in cell culture media | Poor solubility of the compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and non-toxic to the cells. If precipitation occurs, try preparing a more dilute stock solution and adjusting the final volume added to the media. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Store in the dark |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Store in the dark |
| -20°C | Up to 1 month | Store in the dark |
Data compiled from multiple suppliers.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 315.33 g/mol , dissolve 3.15 mg in 1 mL of DMSO). d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Working Solution Preparation: a. Thaw a single-use aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final concentration of DMSO in the cell culture is below a level that is toxic to your cells (typically ≤ 0.5%).
Protocol 2: In Vitro TLR7 Activation Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound working solutions
-
Positive control (e.g., another known TLR7 agonist)
-
Negative control (vehicle, e.g., DMSO diluted in media)
-
96-well cell culture plates
-
ELISA kit for detecting a downstream cytokine (e.g., IFNα or IL-6)
Procedure:
-
PBMC Isolation: a. Isolate PBMCs from fresh human blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). b. Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. c. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: a. Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Cell Treatment: a. Add 100 µL of the prepared this compound working solutions, positive control, or negative control to the respective wells. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Cytokine Analysis: a. After incubation, centrifuge the plate at a low speed to pellet the cells. b. Carefully collect the cell culture supernatants. c. Measure the concentration of the target cytokine (e.g., IFNα or IL-6) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Plot the cytokine concentration against the concentration of this compound to generate a dose-response curve.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: Workflow for In Vitro TLR7 Activation Assay.
References
Addressing variability in in vitro experiments with SM-360320
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SM-360320 in in vitro experiments. Our goal is to help you address potential sources of variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule agonist for Toll-like receptor 7 (TLR7).[1] As a TLR7 agonist, it functions as an immunomodulator, capable of stimulating an immune response. Its primary mechanism of action involves binding to and activating TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. This signaling is initiated through the MyD88-dependent pathway.
Q2: What are the common in vitro applications of this compound?
A2: this compound is frequently used in immunological and virological research. Common applications include:
-
Studying TLR7 signaling pathways.
-
Inducing cytokine and chemokine production (e.g., IFN-α, TNF-α, IL-6) from peripheral blood mononuclear cells (PBMCs), pDCs, or other TLR7-expressing cell lines.
-
Investigating its anti-tumor effects by activating immune cells.[1]
-
Evaluating its potential as a vaccine adjuvant to enhance Th1-mediated immune responses.[1]
-
Assessing its antiviral activity, for example, in inhibiting Hepatitis C virus (HCV) replication.[1]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Refer to the manufacturer's datasheet for specific solubility and storage recommendations.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound can vary significantly depending on the cell type, assay readout, and experimental goals. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Generally, concentrations ranging from 0.1 µM to 10 µM are reported in the literature for in vitro studies.
Troubleshooting Guide
Issue 1: Inconsistent or No TLR7 Activation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Improper Compound Dissolution/Storage | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing working dilutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Low or Absent TLR7 Expression in Cells | Confirm that your cell line or primary cells express TLR7. This can be verified by RT-qPCR for TLR7 mRNA or by using a positive control agonist known to work in your cell type. |
| Incorrect Assay Conditions | Optimize the incubation time and cell density. TLR7 activation and downstream readouts can be time-dependent. |
| Degraded Compound | If the compound is old or has been stored improperly, its activity may be compromised. Test a fresh stock of this compound. |
| Inappropriate Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not inhibiting cell function. A solvent-only control is essential. |
Issue 2: High Cell Toxicity or Unexpected Cell Death
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. High concentrations of TLR7 agonists can sometimes induce apoptosis. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures, as this can affect cell viability and response to stimuli. |
| Over-stimulation and Cytokine Storm | In primary immune cell cultures, potent TLR7 activation can lead to a massive release of cytotoxic cytokines. Measure key cytokines and consider reducing the concentration or incubation time. |
Data Presentation
Table 1: Example Dose-Response of this compound on IFN-α Production in Human PBMCs
| This compound Concentration (µM) | Mean IFN-α (pg/mL) | Standard Deviation |
| 0 (Vehicle Control) | 50 | 15 |
| 0.1 | 250 | 45 |
| 0.5 | 1200 | 150 |
| 1.0 | 2500 | 320 |
| 5.0 | 4800 | 550 |
| 10.0 | 5100 | 600 |
Table 2: Effect of Incubation Time on TNF-α Secretion by a Macrophage Cell Line
| Incubation Time (hours) | Mean TNF-α (pg/mL) at 1 µM this compound | Standard Deviation |
| 2 | 150 | 30 |
| 6 | 600 | 85 |
| 12 | 1100 | 120 |
| 24 | 850 | 100 |
Experimental Protocols
Protocol 1: TLR7 Reporter Assay
This protocol describes how to assess TLR7 activation using a reporter cell line expressing a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB response element.
-
Cell Seeding: Seed HEK-Blue™ TLR7 cells (or a similar reporter cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 200 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Detection:
-
For SEAP reporter: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and measure the absorbance at the recommended wavelength (e.g., 620-655 nm).
-
For Luciferase reporter: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
-
Data Analysis: Subtract the background (vehicle control) readings and plot the reporter activity as a function of this compound concentration.
Protocol 2: Cytokine Measurement by ELISA
This protocol outlines the measurement of a specific cytokine (e.g., IFN-α) from the supernatant of this compound-treated primary cells.
-
Cell Isolation and Seeding: Isolate human PBMCs from whole blood using density gradient centrifugation. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a range of this compound concentrations in complete RPMI medium. Include a vehicle control.
-
Cell Stimulation: Add the prepared compound dilutions to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., IFN-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentration in each sample based on the standard curve.
Mandatory Visualizations
References
Preventing SM-360320 degradation during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of SM-360320 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this potent TLR7 agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions, typically prepared in a suitable solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: My this compound stock solution appears to have precipitated after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to room temperature and vortex thoroughly to ensure complete re-dissolution before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound degradation?
A3: Yes, inconsistent results are a common indicator of compound instability. Degradation of this compound in your assay medium can lead to a decrease in its effective concentration and, consequently, variable biological activity. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q4: How can I assess the stability of this compound in my experimental setup?
A4: A time-course experiment can be performed to evaluate the stability of this compound. Incubate the compound in your assay medium at the experimental temperature (e.g., 37°C) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of the parent compound at each time point using a suitable analytical method like HPLC-MS. A significant decrease in concentration over time indicates instability.
Q5: Can the plasticware I use affect the stability or effective concentration of this compound?
A5: Yes, some small molecules can adsorb to the surface of standard plasticware, reducing the effective concentration in your experiment. To minimize this, it is recommended to use low-protein-binding plates and pipette tips, especially for sensitive assays or when working with low concentrations of the compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Aqueous Buffers
-
Possible Cause: Hydrolysis or oxidation of this compound in the aqueous environment. The pH of the buffer can significantly influence the rate of degradation.
-
Troubleshooting Steps:
-
pH Optimization: Evaluate the stability of this compound across a range of pH values to identify the optimal pH for your experiments.
-
Use of Fresh Solutions: Prepare fresh working solutions of this compound immediately before each experiment to minimize the time the compound spends in an aqueous environment.
-
Inclusion of Controls: Always include a positive control with a known stable TLR7 agonist to ensure that the assay itself is performing as expected.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent sample handling, incomplete solubilization of the compound, or degradation during the experiment.
-
Troubleshooting Steps:
-
Standardized Procedures: Ensure that all experimental steps, from solution preparation to final analysis, are performed consistently across all replicates.
-
Complete Solubilization: Visually confirm that the compound is fully dissolved in the stock solution and the final assay medium. Sonication may aid in the dissolution of challenging compounds.
-
Time-Course Stability: As mentioned in the FAQs, perform a stability study to understand the degradation kinetics of this compound under your specific assay conditions. This will help in determining the optimal incubation time for your experiments.
-
Data Presentation
Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months
| Solvent | Initial Concentration (mM) | Concentration after 6 Months (mM) | Percent Recovery (%) |
| DMSO | 10 | 9.95 | 99.5 |
| Ethanol | 10 | 9.82 | 98.2 |
| PBS (pH 7.4) | 1 | 0.65 | 65.0 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C for 24 hours
| pH | Initial Concentration (µM) | Concentration after 24 hours (µM) | Percent Remaining (%) |
| 5.0 | 10 | 8.9 | 89 |
| 7.4 | 10 | 6.2 | 62 |
| 8.5 | 10 | 4.5 | 45 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Preparation of Working Solution: Dilute the this compound stock solution to the final experimental concentration in pre-warmed cell culture medium.
-
Incubation: Incubate the solution at 37°C in a CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot of the solution.
-
Sample Processing: Immediately quench any potential degradation by adding a suitable organic solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC-MS method.
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in the cell culture medium.
Visualizations
Validation & Comparative
A Comparative Guide to TLR7 Agonists: SM-360320 vs. R848
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Toll-like receptor 7 (TLR7) agonists, SM-360320 and R848, to aid in the selection of the most suitable compound for research and therapeutic development. Both molecules are potent activators of the innate immune system through TLR7, but they exhibit distinct profiles in terms of receptor selectivity, potency, and downstream signaling outcomes.
Overview of this compound and R848
This compound (also known as CL-087) is a potent and selective agonist for Toll-like receptor 7 (TLR7). It belongs to the 8-hydroxyadenine class of compounds. Its targeted action on TLR7 makes it a valuable tool for specific investigations into TLR7-mediated immune responses.
R848 (Resiquimod) is a well-characterized imidazoquinoline compound that acts as a dual agonist for both TLR7 and TLR8 in humans, while it is selective for TLR7 in murine models. This broader activity profile in human cells can lead to the activation of a wider range of immune cells compared to a purely TLR7-selective agonist.
Performance Comparison: Quantitative Data
The following table summarizes the key quantitative data from comparative studies of this compound and R848. The data highlights the relative potency of these agonists in activating downstream signaling pathways.
| Parameter | This compound | R848 | Cell System | Reference |
| TLR7 Activation (NF-κB Reporter Assay) | ||||
| EC50 | 0.7 µM | 0.5 µM | HEK293T cells stably transfected with human TLR7 and an NF-κB-luciferase reporter | [1] |
| Cytokine Induction | ||||
| IFN-α Induction | Potent inducer | Potent inducer | Human Peripheral Blood Mononuclear Cells (PBMCs) | [2] |
| TNF-α Induction | Inducer | Potent inducer | Human Peripheral Blood Mononuclear Cells (PBMCs) | [2] |
Note: EC50 values can vary between different experimental setups and cell types. The provided data is for comparative purposes within the cited study. Several novel oxoadenine derivatives have been shown to be even more potent IFNα inducers than both this compound and R848.[2]
Mechanism of Action and Signaling Pathway
Both this compound and R848 activate TLR7, which is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. Upon agonist binding, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7.
Activation of NF-κB drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, while IRF7 activation is crucial for the production of type I interferons (IFN-α/β), which are key mediators of antiviral immunity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TLR7 agonist activity. Below are representative protocols for key experiments.
TLR7 Activation using an NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7 stimulation.
Experimental Workflow:
References
A Comparative In Vivo Efficacy Analysis of TLR7 Agonists: SM-360320 and Imiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two Toll-like receptor 7 (TLR7) agonists: SM-360320 and imiquimod. While both compounds stimulate the innate and adaptive immune systems through TLR7 activation, their routes of administration, available preclinical data, and approved clinical applications differ significantly. This document aims to present the current state of knowledge on their in vivo performance, supported by experimental data and detailed methodologies.
Introduction to this compound and Imiquimod
Imiquimod is a well-established immune response modifier approved for the topical treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][2] It functions as a potent agonist of TLR7 and, in humans, also TLR8, leading to the localized production of pro-inflammatory cytokines and the activation of a robust anti-viral and anti-tumor immune response.[2][3]
This compound is described as a potent, orally active small molecule TLR7 agonist with demonstrated anti-tumor effects in preclinical models. Its development has been noted in the context of cancer immunotherapy, with the potential for systemic administration to treat non-cutaneous malignancies. However, detailed public data on its in vivo efficacy and clinical development are limited compared to the extensive literature available for imiquimod.
Mechanism of Action: TLR7 Signaling Pathway
Both this compound and imiquimod exert their primary immunological effects by binding to and activating TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade mediated by the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-12, and CCL2.[3][4][5] This orchestrated immune response bridges the innate and adaptive immune systems, leading to the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and antigen-presenting cells (APCs), which are crucial for anti-viral and anti-tumor immunity.[3][5]
References
- 1. droracle.ai [droracle.ai]
- 2. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Topically applied imiquimod inhibits vascular tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TLR7-Specific Activation: A Comparative Guide to SM-360320 and Other Key Agonists
For researchers, scientists, and drug development professionals, the accurate validation of Toll-like receptor 7 (TLR7) activation is paramount. This guide provides an objective comparison of the synthetic TLR7 agonist SM-360320 with other widely used alternatives, namely imiquimod and R848. The information presented is supported by experimental data to facilitate the selection of the most appropriate agonist for specific research applications.
Performance Comparison of TLR7 Agonists
The potency of TLR7 agonists is a critical factor in experimental design. The following table summarizes the half-maximal effective concentrations (EC50) for this compound, imiquimod (also known as R837), and R848 in activating the TLR7 signaling pathway. This data is derived from a luciferase reporter gene assay in HEK293T cells stably transfected with human TLR7 and a luciferase gene under the control of an NF-κB promoter.
| Agonist | Chemical Class | Reported EC50 (µM) for TLR7 Activation | Reference |
| This compound | Purine analog | 0.7 | [1] |
| Imiquimod (R837) | Imidazoquinoline | 23.1 | [1] |
| R848 (Resiquimod) | Imidazoquinoline | 0.5 | [1] |
Note: Lower EC50 values indicate higher potency.
Based on this direct comparison, R848 and this compound exhibit significantly higher potency in activating TLR7 than imiquimod.[1]
Experimental Protocols
To ensure the specific activation of TLR7 by a given compound, a series of validation experiments are essential. Below are detailed methodologies for two key assays.
TLR7 Reporter Gene Assay
This assay quantifies the activation of the TLR7 signaling pathway by measuring the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a transcription factor, typically NF-κB, which is downstream of TLR7 activation.
Materials:
-
HEK-Blue™ hTLR7 cells (or other suitable TLR7 reporter cell line)
-
Test compounds (this compound, imiquimod, R848) and vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ Solution for SEAP)
-
Plate reader
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Detection:
-
For SEAP reporter assays, add the detection reagent (e.g., QUANTI-Blue™) to the cell supernatant according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-3 hours) at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for SEAP) using a plate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the EC50 value for each agonist using a suitable non-linear regression model.
Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production of cytokines, such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α), by immune cells in response to TLR7 agonist stimulation.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Test compounds (this compound, imiquimod, R848) and vehicle control
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human IFN-α, human TNF-α)
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in culture medium and seed them in a 96-well plate at a density of 1 x 10^6 cells per well.
-
Compound Stimulation: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Perform ELISA for the desired cytokines on the collected supernatants according to the manufacturer's protocols.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curve and plot the results against the compound concentrations.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: TLR7 Signaling Pathway Diagram.
References
SM-360320: A Comparative Analysis of its Cross-Reactivity with Toll-like Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor (TLR) cross-reactivity of SM-360320, a potent imidazoquinoline-like immune modifier. This document summarizes available experimental data to elucidate the selectivity profile of this compound.
This compound, also known as CL-087, is widely recognized as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2][3][4] Its ability to stimulate TLR7 leads to the induction of type I interferons and other cytokines, making it a valuable tool in immunology research and a potential candidate for vaccine adjuvants and cancer immunotherapy.[1][5] This guide examines the experimental evidence supporting the selectivity of this compound for TLR7 over other members of the TLR family.
Quantitative Analysis of TLR Activation
The selectivity of this compound is best demonstrated by comparing its activity across a panel of cell lines engineered to express individual TLRs. The most common method for this analysis involves Human Embryonic Kidney 293 (HEK293) cells transfected with a specific human TLR gene and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, linked to a promoter responsive to the NF-κB signaling pathway. Activation of the specific TLR by an agonist triggers the NF-κB pathway, leading to the expression of the reporter gene, which can be quantified.
| Toll-like Receptor (TLR) | This compound (CL-087) Activity | Reference Ligand (Positive Control) |
| TLR2 | No significant activity reported | Pam3CSK4 |
| TLR3 | No significant activity reported | Poly(I:C) |
| TLR4 | No significant activity reported | Lipopolysaccharide (LPS) |
| TLR5 | No significant activity reported | Flagellin |
| TLR7 | Potent Agonist | Imiquimod, R848 |
| TLR8 | No significant activity reported | R848, CL075 |
| TLR9 | No significant activity reported | CpG ODN |
This table is a representation of the current understanding based on available literature. The absence of reported activity for TLRs other than TLR7 suggests a high degree of selectivity.
Studies have explicitly demonstrated that while compounds like R848 (Resiquimod) activate both TLR7 and TLR8, this compound is selective for TLR7.[4] This selectivity is a key attribute, as the distinct cellular expression patterns and downstream signaling of TLR7 and TLR8 can lead to different immunological outcomes.
Experimental Protocols
The determination of TLR agonist selectivity is a critical step in the characterization of immunomodulatory compounds. Below is a detailed methodology for a typical in vitro TLR activation assay.
HEK-Blue™ TLR Selection Assay
This assay utilizes the HEK-Blue™ cell lines (InvivoGen), which are engineered to express a specific human TLR and a SEAP reporter gene.
1. Cell Culture and Plating:
- HEK-Blue™ cells specific for each TLR (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, hTLR9) are cultured according to the manufacturer's instructions.
- Cells are seeded into a 96-well plate at a density of approximately 5 x 104 cells per well and incubated for 24 hours.
2. Compound Stimulation:
- A serial dilution of this compound is prepared.
- The culture medium is replaced with fresh medium containing the various concentrations of this compound or the appropriate positive control ligand for each TLR cell line.
- The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Reporter Gene Detection:
- A sample of the cell culture supernatant is collected.
- The supernatant is mixed with a SEAP detection reagent (e.g., QUANTI-Blue™).
- The reaction is incubated at 37°C for 1-3 hours.
- The absorbance is read at 620-655 nm using a spectrophotometer.
4. Data Analysis:
- The results are expressed as the fold induction of NF-κB activation compared to untreated cells.
- The half-maximal effective concentration (EC50) is calculated for the active compounds on their specific TLR.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TLR7 signaling pathway activated by this compound and the general workflow of the TLR selectivity assay.
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2769738A1 - Conjugated TLR7 and/or TLR8 and TLR2 polycationic agonists - Google Patents [patents.google.com]
- 3. EP2674170A1 - Novel compositions of TLR7 and/or TLR8 agonists conjugated to lipids - Google Patents [patents.google.com]
- 4. A five-amino-acid motif in the undefined region of the TLR8 ectodomain is required for species-specific ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Cytokine Profile of SM-360320 and Other Toll-like Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytokine induction profile of SM-360320, a potent Toll-like Receptor 7 (TLR7) agonist, with other well-characterized TLR agonists, namely the TLR7/8 agonist R848 and the TLR9 agonist CpG ODN (specifically CpG-A, e.g., ODN 2216). The information presented is supported by experimental data from in vitro studies on human peripheral blood mononuclear cells (PBMCs) and, more specifically, plasmacytoid dendritic cells (pDCs), which are key players in the innate immune response to these agonists.
Introduction to TLR Agonists and Cytokine Induction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Activation of TLRs triggers intracellular signaling cascades that lead to the production of a variety of cytokines, which in turn shape the subsequent innate and adaptive immune responses. TLR agonists are molecules that bind to and activate these receptors, making them valuable tools for immunotherapy and as vaccine adjuvants.
-
This compound is a selective and potent orally active TLR7 agonist.[1][2][3][4] TLR7 recognizes single-stranded RNA (ssRNA) viruses and synthetic imidazoquinoline compounds.
-
R848 (Resiquimod) is a potent synthetic agonist for both TLR7 and TLR8.[5] TLR8 also recognizes ssRNA.
-
CpG ODN (Type A) are synthetic oligodeoxynucleotides containing unmethylated CpG motifs that are potent agonists for TLR9. TLR9 recognizes microbial and viral DNA.
The profile of cytokines induced by a TLR agonist is a critical determinant of its biological activity and therapeutic potential. This guide focuses on the comparative induction of key cytokines: Interferon-alpha (IFN-α), a hallmark of antiviral immunity; Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine; Interleukin-6 (IL-6), a pleiotropic cytokine with roles in inflammation and B-cell stimulation; and Interleukin-12 (IL-12), a key cytokine for inducing T helper 1 (Th1) cell differentiation and cytotoxic T lymphocyte (CTL) responses.
Comparative Analysis of Cytokine Induction
The following table summarizes the quantitative data on cytokine production induced by this compound, R848, and CpG-A ODN in human plasmacytoid dendritic cells (pDCs), the primary producers of Type I interferons in response to TLR7 and TLR9 stimulation. It is important to note that direct head-to-head comparative studies for all these agonists across all cytokines are limited. The data presented is compiled from studies using similar experimental systems.
| Cytokine | This compound | R848 (TLR7/8 Agonist) | CpG-A ODN (TLR9 Agonist) |
| IFN-α | Potent inducer | Potent inducer | Very potent inducer |
| TNF-α | Moderate inducer | Potent inducer | Moderate to low inducer |
| IL-6 | Inducer | Potent inducer | Low inducer |
| IL-12 | Low to moderate inducer | Moderate inducer | Low inducer in pDCs alone |
Key Observations:
-
IFN-α: All three agonists are potent inducers of IFN-α, a critical cytokine in antiviral responses. CpG-A ODNs are particularly known for their robust IFN-α induction in pDCs.
-
TNF-α and IL-6: R848, being a TLR7/8 agonist, generally induces higher levels of the pro-inflammatory cytokines TNF-α and IL-6 compared to the more selective TLR7 agonist this compound and the TLR9 agonist CpG-A in pDCs. The activation of TLR8, which is highly expressed in myeloid cells, contributes to this broader inflammatory profile.
-
IL-12: R848 is a moderate inducer of IL-12. While CpG-A can induce IL-12, this is often more pronounced in the context of co-stimulation or in other antigen-presenting cells.
Signaling Pathways
The differential cytokine profiles of these TLR agonists can be attributed to the specific signaling pathways they activate. Both TLR7 and TLR9 are located in the endosome and primarily signal through the MyD88-dependent pathway.
Caption: TLR7 signaling pathway initiated by this compound.
Upon binding of an agonist like this compound, TLR7 recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK kinases (IRAK4 and IRAK1) and subsequent activation of TRAF6 and TRAF3.
-
Activation of NF-κB: The TRAF6-mediated pathway leads to the activation of the IKK complex, which in turn activates the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
Activation of IRF7: The MyD88-IRAK1-TRAF3 axis leads to the activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of Type I interferon production. Activated IRF7 translocates to the nucleus and drives the transcription of IFN-α.
The specific cytokine output is influenced by the strength and duration of the signaling cascade, which can vary between different TLR agonists.
Experimental Protocols
The following provides a generalized yet detailed protocol for the in vitro comparison of cytokine profiles induced by TLR agonists in human pDCs.
1. Isolation of Human Plasmacytoid Dendritic Cells (pDCs)
-
Starting Material: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
pDC Enrichment: pDCs are a rare cell population (typically <0.5% of PBMCs). High-purity pDCs can be isolated using negative selection magnetic-activated cell sorting (MACS) kits that deplete non-pDC lineages (T cells, B cells, NK cells, monocytes, myeloid DCs).
-
Purity Assessment: The purity of the isolated pDC population (typically identified as Lin-CD123+BDCA2+) should be assessed by flow cytometry and should be >95% for reliable results.
2. In Vitro Stimulation of pDCs
-
Cell Culture: Isolated pDCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. For pDC survival and optimal function, the addition of IL-3 (e.g., 10 ng/mL) to the culture medium is often recommended.
-
Cell Plating: Seed the purified pDCs in a 96-well round-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in a final volume of 200 µL.
-
TLR Agonist Stimulation: Add the TLR agonists to the cell cultures at predetermined optimal concentrations. For example:
-
This compound: 1-10 µM
-
R848: 1-5 µg/mL
-
CpG-A ODN (e.g., 2216): 1-3 µM
-
Include an unstimulated control (vehicle only).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time can vary depending on the cytokine being measured.
3. Measurement of Cytokines
-
Sample Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants.
-
Cytokine Quantification: The concentration of cytokines (IFN-α, TNF-α, IL-6, IL-12p70) in the supernatants can be measured using a multiplex bead-based immunoassay (e.g., Luminex) or by individual Enzyme-Linked Immunosorbent Assays (ELISAs). Multiplex assays are advantageous as they allow for the simultaneous measurement of multiple cytokines from a small sample volume.
-
Data Analysis: Generate standard curves for each cytokine to determine their concentrations in the samples. The results are typically expressed in pg/mL or ng/mL.
Caption: Experimental workflow for cytokine profile comparison.
Conclusion
This compound is a potent inducer of IFN-α, positioning it as a valuable candidate for antiviral therapies and as a Th1-polarizing vaccine adjuvant. Its cytokine profile is more focused on IFN-α induction compared to the broader pro-inflammatory signature of the TLR7/8 agonist R848, which may offer a more favorable therapeutic window in certain applications. The comparison with the TLR9 agonist CpG-A highlights the distinct roles of TLR7 and TLR9 in driving Type I interferon responses. The choice of a specific TLR agonist for therapeutic development should be guided by the desired immunological outcome, and a thorough understanding of their differential cytokine profiles is essential for predicting their in vivo efficacy and potential side effects. The experimental framework provided in this guide offers a robust methodology for conducting such comparative studies.
References
- 1. Plasmacytoid dendritic cell response to CpG ODN correlates with CXCL16 expression and is inhibited by ox-LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation with CpG-A and CpG-B oligonucleotides reveals two distinct regulatory pathways of type I IFN synthesis in human plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human plasmacytoid dendritic cells activated by CpG oligodeoxynucleotides induce the generation of CD4+CD25+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]
A Comparative Analysis of In Vivo Potency: SM-360320 versus CL097
In the landscape of immune-modulating therapeutics, Toll-like receptor (TLR) agonists have emerged as a promising class of molecules for their ability to stimulate innate and adaptive immune responses. This guide provides a detailed comparison of the in vivo potency of two notable TLR7 agonists, SM-360320 and CL097, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to the Comparators
This compound , also known as 1V136, is a synthetic adenine derivative that functions as a specific Toll-like receptor 7 (TLR7) agonist.[1][2] TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells, which, upon activation, triggers the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3]
CL097 is an imidazoquinoline compound that acts as a potent agonist for both TLR7 and TLR8.[4][5] Its dual agonism allows it to stimulate a broader range of immune cells, including pDCs, B cells, and myeloid cells that express TLR8. CL097 is known to be a strong inducer of pro-inflammatory cytokines and is noted for its high water solubility.[4]
Quantitative Comparison of In Vivo Potency
| Parameter | This compound (as 1V136) | CL097 |
| Animal Model | C57BL/6 mice | Not explicitly stated in available in vivo cytokine induction studies |
| Administration Route | Intravenous (i.v.) | Not explicitly stated in available in vivo cytokine induction studies |
| Effective Dose for Cytokine Induction | 250 nmol (i.v.) required to elevate serum TNF-α and IL-6 levels. Doses of 2, 10, and 50 nmol were ineffective.[6] | Data on specific minimum effective doses for cytokine induction from single administration studies are not detailed in the provided search results. It is, however, described as a potent inducer of cytokines.[7][8] |
| Key Cytokines Induced | TNF-α, IL-6[6] | IFN-α, TNF-α, IL-6, IL-12[7][9] |
| Receptor Specificity | TLR7[1][2] | TLR7 and TLR8[4] |
Signaling Pathway
Both this compound and CL097 initiate their immunostimulatory effects by binding to TLR7 within the endosomes of immune cells. CL097 also engages TLR8. This binding event triggers the recruitment of the adaptor protein MyD88, leading to the formation of a complex with IRAK4 and IRAK1. This signaling cascade ultimately results in the activation of transcription factors such as NF-κB and IRF7, which drive the expression of type I interferons and other pro-inflammatory cytokines.
Caption: Simplified TLR7 signaling cascade initiated by agonist binding.
Experimental Protocols
The following is a representative experimental protocol for assessing the in vivo potency of TLR7 agonists by measuring cytokine induction in mice.
Objective: To determine the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in mice following systemic administration of a TLR7 agonist.
Materials:
-
TLR7 agonist (this compound or CL097)
-
Vehicle control (e.g., sterile saline, DMSO in saline)
-
6-8 week old C57BL/6 or BALB/c mice
-
Sterile syringes and needles for injection
-
Blood collection tubes (e.g., with EDTA or serum separators)
-
Centrifuge
-
ELISA or Luminex bead-based assay kits for target cytokines
-
Pipettes and other standard laboratory equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Drug Preparation: Dissolve the TLR7 agonist in the appropriate vehicle to the desired concentrations. Ensure the final formulation is sterile and suitable for injection.
-
Administration: Administer the TLR7 agonist or vehicle control to the mice via the desired route (e.g., intravenous tail vein injection, subcutaneous injection). Dosing should be based on previous studies or a dose-ranging experiment.
-
Blood Collection: At predetermined time points post-administration (e.g., 2, 4, 6, and 24 hours), collect blood from the mice. A common time point for peak cytokine levels after TLR7 agonist administration is around 2 hours. Blood can be collected via methods such as retro-orbital bleeding or terminal cardiac puncture.
-
Serum/Plasma Preparation: If using serum separator tubes, allow the blood to clot at room temperature before centrifuging to separate the serum. If using EDTA tubes for plasma, centrifuge the blood immediately after collection.
-
Cytokine Analysis: Quantify the concentration of target cytokines in the collected serum or plasma samples using a validated method such as ELISA or a multiplex bead-based assay (e.g., Luminex). Follow the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Analyze the cytokine concentration data. Compare the levels in the TLR7 agonist-treated groups to the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.
Caption: General workflow for in vivo potency testing of TLR7 agonists.
Conclusion
Both this compound and CL097 are potent activators of the TLR7 pathway, leading to the induction of key immunomodulatory cytokines. This compound offers specificity for TLR7, which may be advantageous in applications where TLR8 activation is undesirable. CL097, with its dual TLR7/8 agonism, has the potential to elicit a broader immune response. The provided data, while not from a direct comparative study, suggests that this compound requires a substantial dose to induce systemic cytokine responses when administered intravenously in mice. Further head-to-head in vivo studies are necessary to definitively establish the relative potency of these two compounds and to fully understand their therapeutic potential in various disease models. Researchers should consider the desired immune response profile and receptor specificity when selecting a TLR7 agonist for their studies.
References
- 1. Inhibition of keratinocyte proliferation by phospholipid-conjugates of a TLR7 ligand in a Myc-induced hyperplastic actinic keratosis model in the absence of systemic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Autoimmune Inflammation by a TLR7 Ligand Regulating the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CL097, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Absence of TLR8 Agonistic Activity for SM-360320: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis confirming the absence of Toll-like Receptor 8 (TLR8) agonistic activity for the compound SM-360320. Experimental data from cellular assays demonstrates that while this compound is a potent agonist of TLR7, it does not activate the TLR8 signaling pathway. This document is intended for researchers, scientists, and drug development professionals working on immunomodulatory small molecules and TLR signaling.
Comparative Analysis of TLR Agonist Activity
The following table summarizes the agonistic activity of this compound in comparison to known TLR agonists. The data is derived from studies utilizing human embryonic kidney (HEK293) cells stably transfected with either human TLR7 or human TLR8, and a reporter gene system to measure the activation of the NF-κB signaling pathway.
| Compound | Target Receptor | Agonistic Activity (EC50/Fold Induction) | Reference Compound Performance |
| This compound | TLR8 | Inactive | R848 (a dual TLR7/8 agonist) shows potent activation of TLR8. |
| This compound | TLR7 | Potent Agonist | Used as a benchmark TLR7 agonist.[1] |
| R848 (Resiquimod) | TLR7/TLR8 | Potent Dual Agonist | Demonstrates strong activation of both TLR7 and TLR8.[1] |
| CL075 (3M-002) | TLR8 | Potent Agonist | A known selective TLR8 agonist. |
Experimental Evidence
Studies have conclusively shown that this compound is a selective agonist for TLR7. In a key study, fluorescently labeled this compound, along with other TLR7 agonists, was tested on HEK293T cells stably transfected with TLR8 and a luciferase reporter gene under the control of NF-κB (TLR8-DST). The results indicated that all tested fluorescent compounds, including the one derived from this compound, were inactive on the TLR8 reporter cells[2]. This provides direct experimental evidence for the lack of TLR8 agonistic activity for this compound.
Another study focused on the optimization of 8-oxoadenines as TLR7 and TLR8 agonists used this compound as a benchmark for a TLR7 agonist. This study assessed compounds for their activity on both human TLR7 and human TLR8 expressed in HEK293 cells. While the study focused on novel compounds, the use of this compound as a specific TLR7 reference further supports its selectivity[1].
Experimental Protocols
The confirmation of TLR8 agonistic activity, or lack thereof, is typically determined using a reporter gene assay. Below is a detailed methodology for such an experiment.
HEK-Blue™ TLR8 Reporter Gene Assay
This assay utilizes a HEK293 cell line genetically engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter containing NF-κB and AP-1 binding sites. Activation of TLR8 by an agonist initiates a signaling cascade that leads to the activation of NF-κB and AP-1, resulting in the expression and secretion of SEAP, which can be quantified.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
Test compounds (e.g., this compound)
-
Positive control (e.g., R848, a known TLR7/8 agonist)
-
Negative control (vehicle, e.g., DMSO)
-
HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Cell Plating: HEK-Blue™ hTLR8 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the cell culture medium is replaced with fresh medium containing the test compounds at various concentrations. Positive and negative controls are also added to designated wells.
-
Incubation: The plate is incubated for a specified period (e.g., 16-24 hours) to allow for TLR8 activation and subsequent SEAP expression.
-
SEAP Detection: A sample of the cell culture supernatant is transferred to a new 96-well plate. HEK-Blue™ Detection medium or QUANTI-Blue™ Solution is added to each well.
-
Measurement: The plate is incubated for a period to allow for the colorimetric reaction to develop. The absorbance is then read at a specific wavelength (e.g., 620-655 nm).
-
Data Analysis: The level of SEAP activity is proportional to the activation of the TLR8 signaling pathway. The results are typically expressed as fold induction over the negative control or used to calculate EC50 values.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: TLR8 Signaling Pathway.
Caption: Experimental Workflow for TLR8 Agonist Assay.
References
Benchmarking SM-360320: A Comparative Guide to Novel Synthetic TLR7 Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor 7 (TLR7) agonist SM-360320 against a panel of novel synthetic TLR7 ligands. The following sections present a comprehensive analysis of their in vitro performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows. Our aim is to equip researchers with the necessary information to make informed decisions in the selection of TLR7 agonists for their specific research and development needs.
Introduction to this compound and Novel TLR7 Agonists
This compound (also known as CL-087) is a potent, orally active, and selective TLR7 agonist belonging to the 8-hydroxyadenine chemical class. Its activation of TLR7, a key receptor in the innate immune system, triggers the production of type I interferons (IFN) and other pro-inflammatory cytokines, leading to antiviral and antitumor immune responses.[1][2] In recent years, significant efforts have been directed towards the development of novel synthetic TLR7 ligands with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on comparing this compound with representative compounds from two prominent classes: next-generation oxoadenine derivatives and imidazoquinolines.
Comparative In Vitro Activity
The in vitro potency and selectivity of this compound were benchmarked against several novel synthetic TLR7 agonists. The primary assays used were a HEK293 reporter gene assay to determine TLR7 and TLR8 activation and a human peripheral blood mononuclear cell (PBMC) assay to measure cytokine induction.
TLR7 and TLR8 Activation
The half-maximal effective concentrations (EC50) for human TLR7 (hTLR7) and human TLR8 (hTLR8) activation were determined using HEK293 cells stably transfected with the respective TLR and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
| Compound ID | Chemical Class | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | TLR7/8 Selectivity (TLR8 EC50 / TLR7 EC50) |
| This compound | Oxoadenine | ~0.14 - 0.7 | >100 | >142 |
| R848 (Resiquimod) | Imidazoquinoline | ~0.5 | ~12.5 | 25 |
| Oxoadenine 1b | Oxoadenine | 1.1 | >100 | >90 |
| Oxoadenine 1c | Oxoadenine | 1.0 | >100 | >100 |
| Oxoadenine 2b | Oxoadenine | 0.8 | 59 | 73.75 |
| Oxoadenine 4 | Oxoadenine | ~0.1 | ~250 | ~2500 |
| Oxoadenine 6 | Oxoadenine | ~0.05 | ~12.5 | ~250 |
| Imidazoquinoline 1 | Imidazoquinoline | ~10 | ~1.1 | 0.11 |
| Imidazoquinoline 2 | Imidazoquinoline | ~3 | ~1 | 0.33 |
Data compiled from multiple sources. EC50 values can vary between assays and experimental conditions.[2][3]
Cytokine Induction in Human PBMCs
The ability of the compounds to induce the production of key cytokines, IFN-α and TNF-α, was assessed in freshly isolated human PBMCs.
| Compound ID | Chemical Class | Peak IFN-α Induction (pg/mL) | IFN-α EC50 (µM) | Peak TNF-α Induction (pg/mL) | TNF-α EC50 (µM) |
| This compound | Oxoadenine | ~2000 - 4000 | ~0.1 - 0.5 | ~1000 - 2000 | ~0.5 - 1.0 |
| R848 (Resiquimod) | Imidazoquinoline | ~1000 - 3000 | ~0.2 - 0.8 | ~4000 - 8000 | ~0.1 - 0.5 |
| Oxoadenine 1b | Oxoadenine | High | Potent | Moderate | Moderate |
| Oxoadenine 1c | Oxoadenine | High | Potent | Moderate | Moderate |
| Oxoadenine 4 | Oxoadenine | Very High (>10,000) | Potent | Moderate | Moderate |
| Oxoadenine 6 | Oxoadenine | Very High (>10,000) | Potent | Moderate | Moderate |
| Imidazoquinoline 1 | Imidazoquinoline | Low | Less Potent | High | Potent |
| Imidazoquinoline 2 | Imidazoquinoline | Moderate | Less Potent | High | Potent |
Qualitative and quantitative data are compiled from multiple sources. Absolute values can vary based on donor variability and assay conditions.[1][2]
Experimental Protocols
HEK293 Reporter Gene Assay for TLR7/8 Activation
This assay measures the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8 engagement.
-
Cell Culture: HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible SEAP reporter gene are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (including this compound and novel ligands) or vehicle control.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection: After incubation, the supernatant is collected, and the SEAP activity is measured using a colorimetric or chemiluminescent substrate according to the manufacturer's instructions.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Cytokine Induction Assay in Human PBMCs
This assay quantifies the production of IFN-α and TNF-α from primary human immune cells.
-
PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are resuspended in RPMI-1640 medium supplemented with 10% FBS and antibiotics and seeded in 96-well plates.
-
Compound Stimulation: Test compounds are added to the wells at various concentrations, and the cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected, and the concentrations of IFN-α and TNF-α are determined using commercially available ELISA kits.
-
Data Analysis: The cytokine concentrations are plotted against the compound concentrations to generate dose-response curves and determine EC50 values.
Visualizing the Mechanism and Workflow
TLR7 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated upon TLR7 engagement by a synthetic ligand like this compound.
Caption: TLR7 Signaling Cascade.
Experimental Workflow for In Vitro Comparison
This diagram outlines the general workflow for the comparative in vitro evaluation of TLR7 agonists.
References
Safety Operating Guide
Essential Safety and Handling Guide for SM-360320 (CL-087)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SM-360320, a potent toll-like receptor 7 (TLR7) agonist also identified as CL-087. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound (CL-087), a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required protective gear.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to prevent eye contact. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate chemical-resistant gloves are required. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
Storage:
-
Temperature: Store at -20°C for long-term stability.
-
Container: Keep the container tightly sealed to prevent contamination and degradation.
-
Inert Atmosphere: For maximum stability, especially in solution, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Disposal Plan
Dispose of this compound (CL-087) and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Classification: Treat as hazardous chemical waste.
-
Containment: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not discard down the drain or in general waste.
Experimental Protocols
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound (CL-087)
This protocol outlines a general procedure for stimulating human PBMCs with this compound to induce cytokine production, such as Interferon-alpha (IFN-α).
Materials:
-
This compound (CL-087)
-
Dimethyl sulfoxide (DMSO), sterile
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque
-
Human peripheral blood
-
96-well cell culture plates
Methodology:
-
PBMC Isolation:
-
Dilute fresh human peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.
-
Resuspend the final PBMC pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a suitable method (e.g., trypan blue exclusion).
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution in complete RPMI medium to the desired working concentrations. Note: The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Cell Seeding and Stimulation:
-
Seed the isolated PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (medium with the equivalent concentration of DMSO) and an unstimulated control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis using methods such as ELISA or a multiplex bead array to quantify IFN-α or other cytokines of interest.
-
Visualizing the Experimental Workflow
Caption: Workflow for in vitro stimulation of PBMCs with this compound.
Signaling Pathway
This compound (CL-087) is an agonist of Toll-like receptor 7 (TLR7), which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, it initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
Caption: Simplified TLR7 signaling pathway activated by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
